molecular formula C11H16N2O3 B10881968 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Cat. No.: B10881968
M. Wt: 224.26 g/mol
InChI Key: PVMCZLMYYOZXCK-UHFFFAOYSA-N
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Description

1-methoxy-N-(2-nitrobenzyl)propan-2-amine is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-methoxy-N-[(2-nitrophenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-5-3-4-6-11(10)13(14)15/h3-6,9,12H,7-8H2,1-2H3

InChI Key

PVMCZLMYYOZXCK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Photolytic Dynamics of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Executive Summary

This compound is a specialized photocaged secondary amine . Structurally, it consists of a bioactive or synthetic core (1-methoxypropan-2-amine) protected by an ortho-nitrobenzyl (ONB) photolabile protecting group (PPG).

This compound is not a therapeutic drug in itself but a high-precision chemical tool. It is designed to remain inert until activated by UV light (300–365 nm), at which point it releases the free amine. This property makes it critical for "caged compound" strategies in chemical biology, allowing researchers to control the exact timing and location of amine release within a reaction mixture or biological system.

Part 1: Molecular Architecture & Physicochemical Properties[1]

The molecule combines a lipophilic, electron-withdrawing chromophore (2-nitrobenzyl) with a polar, aliphatic ether-amine. This duality defines its solubility and stability.

Chemical Identity
  • IUPAC Name: N-(1-methoxypropan-2-yl)-1-(2-nitrophenyl)methanamine

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Molecular Weight: 224.26 g/mol [1]

  • Core Functionality: Secondary Amine (Protected), Ether, Nitroarene.

Physicochemical Profile (Predicted & Empirical Consensus)

The following data aggregates calculated values based on Structure-Property Relationships (SPR) of analogous o-nitrobenzyl derivatives, as specific experimental data for this exact isomer is often proprietary to custom synthesis catalogs.

PropertyValue / RangeTechnical Context
Physical State Pale yellow oil or low-melting solidThe ortho-nitro group disrupts crystal packing compared to para-isomers.
LogP (Octanol/Water) 1.8 – 2.2 (Predicted)Moderately lipophilic. The nitrobenzyl group masks the polarity of the amine, facilitating cell membrane permeability in biological assays.
pKa (Conjugate Acid) ~8.5 – 9.0The electron-withdrawing nitrobenzyl group lowers the basicity of the secondary amine slightly compared to the free amine (pKa ~9.8).
UV Absorption (

)
~260 nm, shoulder at ~305 nmCharacteristic of the nitrobenzyl chromophore.
Solubility High: DCM, DMSO, MeOHLow: Water (< 1 mg/mL)Requires organic co-solvent (e.g., 1-5% DMSO) for aqueous biological applications.
Stability (Dark) High (> 6 months at -20°C)Stable against hydrolysis in the absence of light.

Part 2: Photochemical Mechanism (The Core Utility)

The defining feature of this molecule is its sensitivity to UV light. The cleavage follows the Norrish Type II mechanism, a self-validating photochemical cascade.

The Uncaging Cascade
  • Excitation: Upon irradiation (300–365 nm), the nitro group absorbs a photon, transitioning to an excited singlet state, which rapidly crosses to a triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Rearrangement & Cleavage: The aci-nitro species rearranges to a hemiacetal-like intermediate, which spontaneously collapses.

  • Release: This collapse releases the free amine (1-methoxypropan-2-amine ) and the byproduct (2-nitrosobenzaldehyde ).

Pathway Visualization

PhotolysisMechanism Fig 1. Norrish Type II Photolytic Cleavage Pathway Substrate 1-methoxy-N-(2-nitrobenzyl) propan-2-amine (Ground State) Excited Excited Nitro Species (Triplet State) Substrate->Excited hv (300-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products RELEASED: 1-methoxypropan-2-amine + 2-nitrosobenzaldehyde Hemiacetal->Products Collapse (pH dependent)

Figure 1: The photon-driven cascade converting the inert caged precursor into the active amine payload.

Part 3: Synthesis & Experimental Protocols

To ensure scientific integrity, the synthesis must avoid conditions that trigger premature photolysis.

Synthesis: Reductive Amination

The most robust route involves the condensation of 2-nitrobenzaldehyde with 1-methoxypropan-2-amine, followed by reduction.

  • Reagents: 2-Nitrobenzaldehyde (1.0 eq), 1-Methoxypropan-2-amine (1.1 eq), NaBH₄ or NaBH(OAc)₃ (1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Conditions: Room temperature, dark (aluminum foil wrapped glassware).

Protocol Steps:

  • Dissolve 2-nitrobenzaldehyde in MeOH.

  • Add 1-methoxypropan-2-amine and stir for 2 hours to form the imine (Schiff base).

  • Add reducing agent (NaBH₄) in portions at 0°C.

  • Stir for 4 hours, quench with water, and extract with DCM.

  • Critical: Perform all workups under low-light or red-light conditions to prevent degradation.

Photolysis Assay (Uncaging Protocol)

This protocol validates the release efficiency (Quantum Yield).

  • Preparation: Prepare a 1 mM stock solution of the caged amine in DMSO.

  • Dilution: Dilute to 50 µM in PBS buffer (pH 7.4).

  • Irradiation: Place sample in a quartz cuvette. Irradiate with a UV LED (365 nm, ~10 mW/cm²) or a mercury arc lamp with a bandpass filter.

  • Monitoring: Analyze aliquots by HPLC at 0, 1, 5, and 10 minutes.

    • Observation: Disappearance of the starting material peak (retention time ~ high) and appearance of the free amine (retention time ~ low) and 2-nitrosobenzaldehyde (absorbs at ~320 nm).

Part 4: Technical Challenges & Troubleshooting

ChallengeMechanistic CauseSolution
Byproduct Interference The byproduct, 2-nitrosobenzaldehyde, is reactive and can re-condense with the released amine (Schiff base formation).Add a scavenger like hydrazine or hydroxylamine to the buffer to trap the aldehyde byproduct immediately upon release [1].
Slow Release Rate The aci-nitro decay is pH-dependent.Ensure buffer pH is near 7.4. Acidic pH slows the breakdown of the intermediate.
Solubility Issues The nitrobenzyl group is hydrophobic.Use Pluronic F-127 or cyclodextrins if DMSO is contraindicated in the biological model.

Part 5: Workflow Visualization

ExperimentalWorkflow Fig 2. From Synthesis to Application Workflow Start Start: Synthesis Step1 Reductive Amination (Dark Conditions) Start->Step1 Step2 Purification (Silica Column / HPLC) Step1->Step2 Step3 QC: NMR & MS (Confirm Structure) Step2->Step3 Decision Application? Step3->Decision AppA Biological Assay (In vitro) Decision->AppA Cell Study AppB Chemical Release (Material Science) Decision->AppB Polymer Curing Action UV Irradiation (365 nm) AppA->Action AppB->Action Result Data Analysis: Quantify Free Amine Action->Result

Figure 2: Operational workflow for synthesizing and utilizing the caged amine.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link]

  • Hansen, M. J., et al. (2015). "Recent Advances in the Photochemical Control of Protein Function." Chemical Society Reviews. Available at: [Link]

  • PubChem. (2024).[2][3][4] "2-nitrobenzyl derivatives and photolabile groups."[5] National Library of Medicine.[3] Available at: [Link]

  • Corrie, J. E. T. (2005). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Dynamic Studies in Biology. Available at: [Link]

Sources

Structural Elucidation and Analytical Profiling of 1-Methoxy-N-(2-nitrobenzyl)propan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical biology and drug development, the precise spatiotemporal control of small molecules is paramount. 1-Methoxy-N-(2-nitrobenzyl)propan-2-amine serves as a highly specialized intermediate and a model "caged" compound. By masking the secondary amine with a 2-nitrobenzyl moiety, the pharmacodynamic activity of the core aliphatic amine can be temporarily suppressed and later reactivated via targeted ultraviolet (UV) irradiation.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, chemical formula, structural properties, and the self-validating experimental workflows required for its synthesis and analytical verification.

Molecular Architecture and Physicochemical Properties

The architecture of this compound is defined by three distinct functional domains:

  • Propan-2-amine Backbone: Acts as the primary basic center and hydrogen bond donor.

  • 1-Methoxy Substitution: Enhances the lipophilicity of the molecule, which is a critical parameter for crossing lipid bilayers in cellular assays.

  • 2-Nitrobenzyl Group: An electron-withdrawing, sterically hindering moiety that functions as a photolabile protecting group (PPG).

The combination of these domains yields the chemical formula C₁₁H₁₆N₂O₃ . The precise physicochemical properties are summarized in Table 1, providing the foundational metrics required for mass spectrometry and pharmacokinetic modeling[1].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₆N₂O₃Dictates isotopic distribution patterns.
Molecular Weight 224.26 g/mol Standard parameter for molarity calculations.
Monoisotopic Mass 224.1161 DaTarget mass for High-Resolution Mass Spec (HRMS).
Hydrogen Bond Donors 1Influences target-receptor binding affinity.
Hydrogen Bond Acceptors 4Dictates aqueous solubility and solvation.
Rotatable Bonds 5Determines conformational flexibility.

Functional Group Significance and Mechanistic Utility

The strategic inclusion of the 2-nitrobenzyl group is not arbitrary; it is a foundational tool in optochemical biology[2]. The causality behind using this specific isomer (ortho-nitrobenzyl) lies in its unique photochemical reactivity.

Upon irradiation with UV light (typically 365 nm), the compound undergoes a Norrish Type II reaction [3]. The mechanism proceeds as follows:

  • Photoexcitation: The incident photon excites the nitro group, bringing the molecule into a diradical excited state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a proton from the adjacent benzylic carbon, forming an aci-nitro intermediate.

  • Cyclization and Cleavage: The intermediate undergoes rapid rearrangement and ring closure, ultimately collapsing to release the free amine (1-methoxypropan-2-amine) and a 2-nitrosobenzaldehyde byproduct.

This mechanism allows researchers to "uncage" the amine with absolute spatial and temporal precision, a technique heavily utilized in mapping neuroreceptor pathways and enzymatic pockets[2].

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure system integrity.

Protocol 1: Synthesis via Direct Reductive Amination

This protocol details the synthesis of the compound from 1-methoxypropan-2-amine and 2-nitrobenzaldehyde.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that exhibits superior chemoselectivity; it reduces the protonated imine intermediate rapidly while leaving the unreacted 2-nitrobenzaldehyde intact, preventing the formation of 2-nitrobenzyl alcohol as a competing byproduct.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 1.0 eq of 2-nitrobenzaldehyde and 1.05 eq of 1-methoxypropan-2-amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Validation Checkpoint 1 (NMR): After 2 hours of stirring at room temperature, extract a 50 µL aliquot. Analyze via ¹H NMR. Validation: The disappearance of the aldehyde proton signal at

    
     ~10.4 ppm and the emergence of an imine proton signal at 
    
    
    
    ~8.5 ppm confirms complete Schiff base formation. Do not proceed until this is verified.
  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)₃ portion-wise to control the exothermic release. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).

  • Validation Checkpoint 2 (TLC): Perform Thin-Layer Chromatography (Hexanes:EtOAc 7:3). Validation: The product spot should stain positive with ninhydrin (indicating a secondary amine), whereas the starting materials will not.

Protocol 2: Photolytic Cleavage (Uncaging)
  • Causality of Reagent Choice: Irradiation is performed at 365 nm rather than 254 nm. Biological macromolecules (DNA, proteins) strongly absorb at 254 nm, leading to phototoxicity. 365 nm selectively targets the 2-nitrobenzyl chromophore. Semicarbazide is added as a scavenger to trap the toxic 2-nitrosobenzaldehyde byproduct, preventing it from reacting with the newly liberated amine.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of this compound in a physiological buffer (e.g., PBS, pH 7.4) containing 20 mM semicarbazide hydrochloride.

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED array (intensity: 10 mW/cm²) for 5–15 minutes.

  • Validation Checkpoint (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. Validation: Observe the decay of the parent mass (

    
     225.12 [M+H]⁺) and the stoichiometric appearance of the free amine mass (
    
    
    
    90.09 [M+H]⁺).

Analytical Workflows for Formula Verification

To unequivocally verify the formula (C₁₁H₁₆N₂O₃) and structural connectivity, a dual-modal analytical approach is mandatory.

  • High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode. The theoretical monoisotopic mass of the protonated species [M+H]⁺ is 225.1239 Da. An observed mass within a mass error of < 2 ppm validates the elemental formula C₁₁H₁₆N₂O₃[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at

      
       ~3.3 ppm integrating to 3 protons (methoxy -OCH₃), a multiplet at 
      
      
      
      ~2.8-3.0 ppm (methine -CH- adjacent to the amine), and a distinct AB quartet at
      
      
      ~4.0 ppm integrating to 2 protons (benzylic -CH₂-), which is characteristic of the sterically hindered environment adjacent to the ortho-nitro group.

Data Visualization: Synthetic and Photolytic Workflow

The following diagram maps the logical progression from starting materials to the final photolyzed products, illustrating the cyclical nature of amine caging and uncaging.

Workflow Start 1-Methoxypropan-2-amine + 2-Nitrobenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Product 1-Methoxy-N-(2-nitrobenzyl) propan-2-amine MW: 224.26 g/mol Imine->Product Reductive Amination (NaBH(OAc)3) Photolysis UV Irradiation (365 nm) Norrish Type II Cleavage Product->Photolysis Optochemical Trigger Cleaved Free Amine + 2-Nitrosobenzaldehyde Photolysis->Cleaved Uncaging

Figure 1: Synthetic and photolytic workflow of this compound.

References

  • Klán, P., et al. "Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Jiang, Y.-R., et al. "Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds." Indian Journal of Chemistry, NIScPR. Available at:[Link]

  • Wikipedia Contributors. "Photolabile protecting group." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Solubility profile of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-methoxy-N-(2-nitrobenzyl)propan-2-amine CAS (Analog Reference): 444907-60-2 (4-nitro isomer); 99636-32-5 (Amine precursor) Molecular Formula: C₁₁H₁₆N₂O₃ Molecular Weight: 224.26 g/mol [1][2]

This guide details the solubility characteristics of This compound , a secondary amine intermediate often utilized in the synthesis of photolabile protecting groups and phenethylamine derivatives.[1]

Critical Handling Note: Unlike its para-nitro isomer, the 2-nitro (ortho) substitution pattern renders this compound photosensitive .[1][2] The o-nitrobenzyl moiety is a well-known photolabile group that can undergo rearrangement upon exposure to UV/blue light.[1] All solubility experiments and storage must be conducted in amber glassware or under low-light conditions to prevent degradation.[1][2]

Physicochemical Characterization & Mechanism

To understand the solubility profile, we must analyze the competing intermolecular forces within the molecule.[2]

Structural Analysis[2][3]
  • Lipophilic Domain: The 2-nitrobenzyl ring and the propyl backbone contribute significant non-polar surface area, driving affinity for organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1]

  • Polar/H-Bonding Domain:

    • Secondary Amine (-NH-): Acts as both a hydrogen bond donor and acceptor.[1][2] It is the primary site for pH-dependent solubility switching.[1]

    • Methoxy Group (-OCH₃): A weak H-bond acceptor, increasing solubility in alcohols and ethers compared to a pure alkyl chain.[1][2]

    • Nitro Group (-NO₂): Highly polar but non-protic.[1][2] It increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).[2]

Predicted Properties (Structure-Property Relationship)
  • LogP (Octanol/Water Partition): Estimated at 1.8 – 2.3 .[1][2] This indicates a preference for organic phases but sufficient polarity to dissolve in alcohols.[1][2]

  • pKa (Conjugate Acid): Estimated at 8.8 – 9.2 .[1][2] The electron-withdrawing nitro group on the benzyl ring slightly reduces the basicity compared to a standard dialkylamine (typically ~10.5).

Solubility Profile

The following data is synthesized from structure-activity relationships (SAR) of structurally homologous secondary nitrobenzylamines.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary solvent for synthesis/extraction.[1][2] Excellent solvation of the lipophilic benzyl core.[1]
ChloroformHigh Similar to DCM; useful for NMR analysis.[1][2]
Esters Ethyl AcetateModerate-High Good general solvent.[1][2] Solubility may decrease at very low temperatures (<0°C).[1]
Alcohols Methanol / EthanolHigh The amine and methoxy groups form H-bonds with the solvent.[1] Preferred for crystallization (often as HCl salt).[1]
Ethers Diethyl EtherModerate Soluble, but less so than in DCM.[1][2] Useful for precipitating the salt form.[1]
THFHigh Excellent solubility due to ether-amine compatibility.[1][2]
Hydrocarbons Hexanes / HeptaneLow / Insoluble The polarity of the nitro and amine groups prevents solvation.[1] Used as an anti-solvent to induce precipitation.[1][2]
Polar Aprotic DMSO / DMFHigh Solubilizes via strong dipole-dipole interactions.[1][2][3] Hard to remove; avoid unless necessary.[1]
Aqueous Water (pH 7)Insoluble (<1 mg/mL)The hydrophobic effect of the C11 skeleton dominates.[1]
Water (pH < 4)Soluble Protonation of the amine forms a cationic salt, rendering it water-soluble.[1][2]
pH-Dependent Solubility (The "Switch")

The secondary amine function allows for a binary solubility state, which is critical for purification.[2]

  • Free Base Form (pH > 10): Uncharged, lipophilic.[1][2] Soluble in Organics / Insoluble in Water.[1][2]

  • Salt Form (pH < 4): Cationic (Ammonium).[1] Soluble in Water / Insoluble in Non-polar Organics.[1][2]

Process Application: Purification Strategy

The solubility profile dictates the purification workflow.[1] The most effective method for this compound is Acid-Base Extraction , leveraging the amine's pKa.[1][2]

Visualization: Acid-Base Workup Flow

The following diagram illustrates the standard purification logic based on the solubility data above.

G Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Extract Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgPhase1 Organic Phase (Impurities/Non-basic) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Target Amine Salt) Sep1->AqPhase1 Keep BaseWash Basify to pH 12 (NaOH/KOH) AqPhase1->BaseWash Extract2 Extract with DCM BaseWash->Extract2 FinalOrg DCM Phase (Purified Free Base) Extract2->FinalOrg FinalAq Waste Aqueous Extract2->FinalAq Discard

Caption: Acid-Base extraction workflow leveraging the pH-dependent solubility of this compound.

Experimental Protocol: Saturation Shake-Flask Method

To empirically determine the exact solubility limit for your specific batch (critical for crystallization development), use the following self-validating protocol.

Objective: Determine saturation concentration (


) at 25°C.
  • Preparation:

    • Weigh 50 mg of the compound into a 4 mL amber glass vial (protect from light).

    • Add 250 µL of the target solvent.[1]

  • Equilibration:

    • Vortex for 1 minute.

    • If fully dissolved, add more solid until a precipitate persists (saturation).[2]

    • Place in a shaker/incubator at 25°C for 24 hours.

  • Sampling:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification:

    • Dilute the supernatant 100x with Acetonitrile.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1][2]

    • Calculation:

      
      [2]
      

Stability & Safety Considerations

Photolability (Expert Insight)

The ortho-nitrobenzyl group is chemically designed to cleave under UV irradiation (300–365 nm).[1][2]

  • Risk: Exposure to ambient fluorescent lab light can cause slow degradation into the nitroso-benzaldehyde byproduct and the free amine.[1]

  • Mitigation: Wrap all flasks in aluminum foil or use low-actinic glassware.

Thermal Stability[3]
  • Nitro Compounds: Generally stable at room temperature but can be energetic.[1][2] Avoid heating crude mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.[1][2]

  • Distillation: If distilling, ensure high vacuum (<1 mbar) to keep the bath temperature low, reducing the risk of thermal decomposition of the nitro group.[2]

References

  • BenchChem. (2025).[1][2][3] Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents. Retrieved from

  • PubChem. (2025).[1][2][4] Compound Summary: 1-Methoxy-N-(4-nitrobenzyl)propan-2-amine (CAS 444907-60-2).[1][2][5][6] National Library of Medicine.[1][2] Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-Methoxy-2-propylamine.[1][2][7] Retrieved from [2]

  • Royal Society of Chemistry. (2008).[1][2] Synthesis and evaluation of benzyl nitrofuranyl amides. Retrieved from [2]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug development and neuropharmacology, the precise spatiotemporal control of small molecules is paramount. 1-Methoxy-N-(2-nitrobenzyl)propan-2-amine is a highly specialized photolabile ("caged") derivative of the foundational chiral building block, 1-methoxypropan-2-amine. While its regioisomer, the 4-nitrobenzyl derivative, is a documented synthetic intermediate[1], the ortho-substituted 2-nitrobenzyl variant is engineered specifically for photochemical cleavage.

This whitepaper provides an authoritative analysis of its structural causality, step-by-step methodologies for synthesis and photolysis, and a definitive workflow for navigating Chemical Abstracts Service (CAS) registry discrepancies for novel photo-probes.

Chemical Identity and Regioisomer Discrepancy

When conducting a CAS number search for this compound, researchers frequently encounter a database void. This occurs because public registries predominantly index its non-photolabile regioisomer.

The base aliphatic amine, 1-methoxy-2-propylamine , is a well-documented intermediate (CAS 37143-54-7) utilized extensively in the synthesis of potent p38 MAP kinase inhibitors and MC4 receptor antagonists[2]. When substituted with a 4-nitrobenzyl group, the resulting compound is registered under CAS 444907-60-2 [1][3]. However, moving the nitro group to the ortho position fundamentally changes the molecule's physical chemistry, transforming it from a standard intermediate into a UV-sensitive photolabile probe. Because it is typically custom-synthesized for specific spatiotemporal assays, the 2-nitrobenzyl isomer currently lacks a universally indexed public CAS number.

Quantitative Data Summary
Property1-Methoxypropan-2-amine (Base)1-Methoxy-N-(4-nitrobenzyl)propan-2-amineThis compound
Primary Role Chiral Building Block / Free AmineSynthetic IntermediatePhotolabile Caged Probe
CAS Registry Number 37143-54-7 (Racemic)444907-60-2[1]Unregistered / Novel
Molecular Formula C₄H₁₁NOC₁₁H₁₆N₂O₃[3]C₁₁H₁₆N₂O₃
Molecular Weight 89.14 g/mol 224.26 g/mol [3]224.26 g/mol
Photocleavable? N/ANo (Para-substitution prevents H-abstraction)Yes (Ortho-substitution enables cleavage)

Mechanistic Causality of 2-Nitrobenzyl Caging

The selection of the 2-nitrobenzyl group is not arbitrary; it is dictated by strict stereoelectronic requirements. The photolysis mechanism relies on a Norrish type II-like intramolecular hydrogen abstraction.

Upon irradiation with UV light (typically 350–365 nm), the ortho-nitro group enters an excited triplet state. Because of its spatial proximity, the oxygen of the nitro group abstracts a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, which rapidly decays in aqueous environments into a cyclic hemiacetal. The hemiacetal subsequently collapses, releasing the active free amine (1-methoxypropan-2-amine) and a 2-nitrosobenzaldehyde byproduct. The 4-nitrobenzyl isomer (CAS 444907-60-2)[1] cannot undergo this reaction due to the prohibitive distance between the nitro oxygen and the benzylic hydrogen.

Photolysis A This compound (Caged Compound) B UV Irradiation (350-365 nm) Photon Absorption A->B C Excited Triplet State (Intramolecular H-Abstraction) B->C D Aci-Nitro Intermediate C->D E Cyclic Hemiacetal Formation D->E F 1-Methoxypropan-2-amine (Active Free Amine) E->F Cleavage G 2-Nitrosobenzaldehyde (Photobyproduct) E->G Cleavage

Photochemical cleavage pathway of the 2-nitrobenzyl caged amine.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, utilizing built-in analytical checkpoints.

Protocol A: Reductive Amination Synthesis

Causality: Direct alkylation with 2-nitrobenzyl bromide often yields unwanted dialkylated byproducts. Reductive amination using 2-nitrobenzaldehyde ensures mono-alkylation, maximizing the yield of the secondary amine.

  • Imine Formation: Dissolve 1.0 equivalent of 1-methoxypropan-2-amine and 1.0 equivalent of 2-nitrobenzaldehyde in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5, optimizing the electrophilicity of the carbonyl carbon.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Note: STAB is specifically chosen over sodium borohydride as it is mild enough to reduce the imine without reducing the highly sensitive nitro group.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Validate the consumption of the imine intermediate via LC-MS.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the caged amine.

Protocol B: Photolysis (Uncaging) Validation

Causality: The byproduct, 2-nitrosobenzaldehyde, is a reactive electrophile that can cross-react with the newly freed amine or biological targets, skewing assay results. A scavenger must be introduced to trap it.

  • Sample Preparation: Dissolve the purified this compound in a physiological buffer (PBS, pH 7.4) with 1% DMSO to ensure complete dissolution.

  • Scavenger Integration: Add 10 mM of semicarbazide or glutathione to the buffer. This acts as a nucleophilic trap for the 2-nitrosobenzaldehyde byproduct.

  • Irradiation: Place the solution in a quartz cuvette (which, unlike glass, is transparent to UV). Irradiate using a 365 nm LED source at 15 mW/cm².

  • Analytical Validation: Extract aliquots at 0, 1, 5, 10, and 30 minutes. Analyze via HPLC-UV to quantify the exponential decay of the caged precursor and the stoichiometric appearance of the free 1-methoxypropan-2-amine.

CAS Number Search and Registry Workflow

When a compound like this compound yields no exact match in standard databases, researchers must navigate the CAS registry system to assign a novel Registry Number (RN). The workflow below outlines the authoritative process for verifying novelty and submitting a compound for indexing.

CASWorkflow S1 Query: this compound S2 Database Search (SciFinder-n, Reaxys) S1->S2 S3 Identify Regioisomers (e.g., 4-Nitrobenzyl CAS: 444907-60-2) S2->S3 S4 Is Exact Match Found? S3->S4 S5 Retrieve Existing CAS RN S4->S5 Yes S6 Compile Analytical Data (NMR, LC-MS, IR) S4->S6 No (Novel Compound) S7 Submit to CAS Inventory Expert Service S6->S7 S8 New CAS RN Assigned S7->S8

Workflow for database querying and novel CAS registry assignment.

Registry Submission Steps:
  • Structural Verification: Conduct an exact structure search in SciFinder-n. Confirm that only the 4-nitrobenzyl isomer (CAS 444907-60-2)[3] is populated.

  • Data Compilation: Gather definitive structural proof of the synthesized 2-nitrobenzyl isomer. This mandates high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectra to prove the ortho-positioning of the nitro group.

  • Expert Submission: Submit the compiled dossier to the CAS Inventory Expert Service. Upon validation of the chemical structure and its novelty, CAS will assign a unique, permanent Registry Number to the compound, facilitating its future tracking in literature and regulatory filings.

References

Sources

Photochemical Control of Amine Function: A Technical Guide to N-(2-nitrobenzyl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2-nitrobenzyl) amine moiety represents the "gold standard" in photocleavable protecting groups (PPGs) for the spatial and temporal control of bioactive amines. By "caging" an amine functionality with a 2-nitrobenzyl group, researchers can render a drug or neurotransmitter inert, only to release it with microsecond precision using UV irradiation (typically 300–365 nm).

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for synthesizing, characterizing, and deploying these derivatives. We address the critical challenges of quantum yield optimization, byproduct toxicity, and the shift toward two-photon excitation for deep-tissue applications.

Part 1: Mechanistic Foundations

The utility of N-(2-nitrobenzyl) derivatives rests on the Norrish Type II-like intramolecular redox reaction . Unlike simple hydrolysis, this is a photon-driven electron rearrangement that occurs independent of other reagents, making it ideal for intracellular applications.

The ortho-Nitro Effect

Upon UV excitation, the nitro group abstracts a benzylic proton. This is the rate-determining step. The reaction proceeds through a short-lived aci-nitro intermediate, which cyclizes to a benzisoxazole before hydrolyzing to release the free amine and the nitroso-aldehyde byproduct.

Critical Insight: The efficiency of this process (Quantum Yield,


) is heavily dependent on the solvent pH and the stability of the aci-nitro intermediate. In aqueous buffers, the decay of the aci-nitro species is often the rate-limiting step for amine release.
Visualization: The Photolytic Pathway

PhotolysisMechanism Reactant N-(2-nitrobenzyl)amine (Ground State) Excited Excited State (Singlet/Triplet) Reactant->Excited hν (UV) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Cyclic 1,3-Dihydrobenzisoxazole AciNitro->Cyclic Cyclization Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal Ring Opening Products Free Amine + 2-Nitrosobenzaldehyde Hemiacetal->Products Collapse

Figure 1: The stepwise photolytic cleavage mechanism. The 1,5-hydrogen shift is the critical photochemical event initiating the cascade.

Part 2: Synthetic Strategies & Protocols

While direct alkylation is possible, it is prone to over-alkylation (forming tertiary/quaternary amines).[1] The Reductive Amination pathway is the superior method for synthesizing secondary N-(2-nitrobenzyl) amines with high fidelity.

Protocol: Reductive Amination (The "Precision" Method)

This protocol describes the synthesis of a secondary amine from a primary amine and 2-nitrobenzaldehyde.

Reagents:

  • Primary Amine substrate (1.0 eq)

  • 2-Nitrobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Preferred over NaBH₃CN for lower toxicity and better acid tolerance.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation (The "Catch"):

    • Dissolve 2-nitrobenzaldehyde (1.1 eq) and the primary amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add glacial acetic acid (1–2 drops) to catalyze imine formation.

    • Validation: Stir at room temperature for 1–2 hours. Monitor by TLC. The disappearance of the aldehyde spot indicates imine formation.

  • Reduction (The "Lock"):

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight (12h).

    • Mechanism:[1][2][3] STAB is less reactive than NaBH₄ and will selectively reduce the imine without touching the nitro group.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃ (to neutralize acid).

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Look for the benzylic protons (–CH₂–N–). In the product, this should appear as a singlet around δ 4.0–4.2 ppm . If you see a signal at δ 8.5+ ppm, you still have unreduced imine.

Part 3: Physicochemical Properties & Tuning (SAR)

The basic 2-nitrobenzyl group absorbs deep in the UV (<300 nm), which is phototoxic to cells. To improve this, we modify the ring to "red-shift" the absorption and improve quantum yield.[4]

Comparative Data: Substituent Effects[5]
DerivativeAbbreviation

(Abs)
Quantum Yield (

)
Notes
2-Nitrobenzyl NB~260 nm0.01 – 0.13Basic scaffold. Slow release; requires high-energy UV.
4,5-Dimethoxy-2-nitrobenzyl DMNB 350 nm 0.10 – 0.64 Industry Standard. Red-shifted absorption allows use of 365 nm UV LEDs.

-Methyl-2-nitrobenzyl
MeNB~260 nm> 0.60Faster kinetics due to benzylic stabilization, but creates a ketone byproduct.

-Carboxy-2-nitrobenzyl
CNB~260 nmHighIncreases water solubility; useful for "caged" peptides.

Technical Recommendation: For biological applications, always prioritize DMNB derivatives. The ability to uncage at 365 nm (or via two-photon excitation at 720 nm) significantly reduces cellular photodamage compared to the 260–300 nm required for unsubstituted NB.

Part 4: Biological Implementation (Caging)

In drug development, this chemistry is used to create "Caged Compounds." The drug is inactive when bound to the NB group. Light restores activity.

Workflow: Caged Neurotransmitter Experiment

The following diagram illustrates the logical flow of a "caging" experiment, from synthesis to physiological readout.

CagingWorkflow Drug Bioactive Amine (e.g., Glutamate/Dopamine) Synthesis Synthesis: Protect with DMNB-Cl Drug->Synthesis CagedDrug Inert 'Caged' Drug (No Receptor Binding) Synthesis->CagedDrug Application Apply to Tissue/Cell Culture (Dark Conditions) CagedDrug->Application Trigger UV Flash (365 nm) (Milliseconds) Application->Trigger T=0 Release Rapid Concentration Jump of Free Drug Trigger->Release Photolysis Readout Measure Biological Response (Electrophysiology/Fluorescence) Release->Readout

Figure 2: Operational workflow for using caged compounds in biological assays.

Part 5: Critical Analysis & Safety

The "Nitroso" Problem

The primary limitation of this chemistry is the byproduct: 2-nitrosobenzaldehyde .

  • Toxicity: Nitroso compounds are highly reactive electrophiles. They can react with intracellular thiols (glutathione) or amine residues on proteins, potentially causing off-target toxicity or modifying the receptor you are trying to study.

  • Mitigation: Add reducing agents (e.g., DTT or hydrazine) to the buffer to scavenge the nitroso byproduct immediately after photolysis.

Two-Photon Excitation (2PE)

For deep tissue imaging (e.g., brain slices), UV light penetrates poorly. DMNB derivatives possess a modest two-photon cross-section (


 GM).
  • Advantage: Allows uncaging using femtosecond IR lasers (720–740 nm).

  • Mechanism: Two photons of half-energy are absorbed simultaneously, mimicking a single UV photon event but confined to a femtoliter focal volume. This provides 3D spatial resolution.[4]

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Corrie, J. E. T., et al. (2005).[5] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[2]

  • Il'ichev, Y. V., et al. (2004).[5] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[2]

  • Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1.

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods.

Sources

Thermodynamic stability of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic stability of this compound. The presence of a nitroaromatic group, a well-known energetic moiety, necessitates a thorough evaluation of the compound's thermal behavior for safe handling, storage, and application in drug development. This document synthesizes theoretical principles, predictive decomposition pathways, and detailed protocols for both experimental and computational assessment. By integrating data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and computational chemistry, we present a holistic methodology for characterizing the thermal hazards and establishing a robust stability profile for this and structurally related molecules.

Introduction: Understanding the Need for Stability Analysis

The molecule this compound incorporates two key structural features that dictate its chemical behavior and stability: a secondary amine derived from methoxyisopropylamine and a 2-nitrobenzyl substituent. Methoxyisopropylamine is a chiral amine moiety found in the chemical structures of some herbicides. The nitrobenzyl group, and nitroaromatic compounds in general, are recognized for their potential energetic properties and thermal lability.[1] The C-NO₂ bond in nitroaromatics has a high bond-dissociation energy, and its cleavage can trigger runaway reactions, releasing significant energy and gaseous byproducts, which can lead to rapid increases in temperature and pressure.[1]

In the context of pharmaceutical development, understanding the thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate is paramount. A thermally labile compound can pose significant risks during manufacturing, formulation, and storage, potentially leading to decomposition, loss of efficacy, and the formation of toxic impurities. This guide provides the foundational knowledge and practical methodologies to rigorously assess the thermodynamic stability of this compound, ensuring safety and control throughout its lifecycle.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs Free Energy (G). A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state with a significant energy barrier to decomposition. The key molecular features influencing the stability of this compound are:

  • The Nitroaromatic System: The C-NO₂ bond is the most likely initiation point for thermal decomposition.[2][3] Homolytic cleavage of this bond is a common primary decomposition pathway for nitroaromatic compounds at high temperatures.[3]

  • The ortho Position of the Nitro Group: The presence of a substituent ortho to a nitro group can drastically alter decomposition mechanisms. For instance, ortho-nitrotoluene is known to be significantly more thermally labile than its meta and para isomers.[2] In the target molecule, the benzyl CH₂ group is attached to the amine, which is then attached to the aromatic ring. While not a direct ortho substituent on the ring, intramolecular interactions between the amine/methoxypropyl chain and the nitro group are possible and must be considered.

  • The Amine and Ether Linkages: Secondary amines can undergo various degradation reactions. While generally more stable than the nitroaromatic moiety, their presence can influence decomposition pathways, potentially through autocatalytic mechanisms or by reacting with initial decomposition products.

Predicted Decomposition Pathways

Based on established mechanisms for nitroaromatic compounds, several decomposition pathways can be postulated for this compound. The initial and most critical step is often the homolytic cleavage of the C-NO₂ bond.[3]

Primary Predicted Pathway: C-NO₂ Bond Homolysis

  • Initiation: The weakest bond, the C-NO₂, breaks, forming a benzyl radical and a nitrogen dioxide (NO₂) radical. This is a common initial step in the decomposition of many nitroaromatic compounds.[2]

  • Propagation: The highly reactive NO₂ radical can abstract hydrogen atoms from the aliphatic chain or the benzyl group, leading to the formation of nitrous acid (HONO) and new carbon-centered radicals. These reactions are highly exothermic and can accelerate the decomposition process.

  • Intramolecular Rearrangement: Another possible pathway for nitroaromatics is the isomerization of the nitro group to a nitrite (O-N=O), followed by the cleavage of the much weaker O-NO bond.[2]

  • Secondary Reactions: The complex mixture of radicals and reactive species can lead to a cascade of secondary reactions, producing a variety of gaseous products (e.g., H₂O, CO, CO₂, NOx) and solid residues.

G cluster_0 Initial Compound cluster_1 Initiation Step cluster_2 Primary Products cluster_3 Propagation & Final Products mol This compound p1 C-NO₂ Bond Homolysis mol->p1 High Temp. p2 Nitro-Nitrite Isomerization mol->p2 Alternative rad1 Benzyl Radical + •NO₂ p1->rad1 int1 Aryl-Nitrite Intermediate p2->int1 gases Gaseous Products (H₂O, CO₂, NOx) rad1->gases H-Abstraction int1->gases O-NO Cleavage residue Solid Residue gases->residue G cluster_workflow Experimental Workflow cluster_data start Sample Preparation dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Onset Temp (Td) Decomposition Energy (ΔHd) dsc->dsc_data tga_data Mass Loss vs. Temp Decomposition Stages tga->tga_data analysis Integrated Hazard Analysis dsc_data->analysis tga_data->analysis report Stability Report analysis->report

Caption: Integrated experimental workflow for thermal stability assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a primary tool for determining the onset temperature of decomposition and the associated energy release.

Protocol for DSC Analysis:

  • Objective: To determine the onset temperature of decomposition (T_d) and the enthalpy of decomposition (ΔH_d).

  • Instrumentation: A calibrated DSC instrument capable of reaching at least 400-500 °C.

  • Crucibles: High-pressure gold-plated or stainless steel crucibles are recommended to contain any pressure generated during decomposition and ensure chemical inertness. [4]* Procedure:

    • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible.

    • Sealing: Hermetically seal the crucible to contain any evolved gases.

    • Experimental Conditions:

      • Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.

      • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

      • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis:

      • Plot the heat flow (W/g) versus temperature (°C).

      • Identify any sharp exothermic peaks, which indicate decomposition.

      • Determine the extrapolated onset temperature (T_d) of the primary exotherm.

      • Integrate the area under the exotherm to calculate the enthalpy of decomposition (ΔH_d) in J/g. A decomposition energy greater than 500 J/g is a strong indicator of potential hazard. [4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature ranges over which decomposition occurs and to quantify the mass loss associated with each step.

Protocol for TGA Analysis:

  • Objective: To determine the decomposition temperature range and quantify mass loss during thermal events.

  • Instrumentation: A calibrated TGA instrument.

  • Crucibles: Open ceramic (e.g., alumina) or platinum crucibles.

  • Procedure:

    • Calibration: Calibrate the instrument for mass and temperature.

    • Sample Preparation: Weigh 5-10 mg of the sample into an open TGA crucible.

    • Experimental Conditions:

      • Place the crucible in the TGA furnace.

      • Purge with an inert gas (e.g., Nitrogen) at a constant flow rate.

      • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis:

      • Plot the percentage mass loss versus temperature.

      • Determine the onset temperature of mass loss and identify distinct decomposition stages.

      • Correlate the percentage mass loss at each stage with the potential loss of specific fragments of the molecule (e.g., loss of NO₂, methoxy group).

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful predictive tool for understanding molecular stability before a compound is even synthesized. Methods like Density Functional Theory (DFT) can be used to calculate thermodynamic properties and model reaction pathways. [5][6]

G cluster_workflow Computational Workflow cluster_outputs start Define Molecular Structure geo_opt Geometry Optimization (e.g., DFT/B3LYP) start->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc bde Bond Dissociation Energy (BDE) geo_opt->bde For C-NO₂ bond pathway Transition State Search (Reaction Pathway Modeling) geo_opt->pathway thermo Gibbs Free Energy (G) Enthalpy (H) freq_calc->thermo activation Activation Energy (Ea) pathway->activation

Caption: General workflow for computational stability analysis.

Methodology Overview:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311G+(d,p)). [5]2. Thermodynamic Properties: From the optimized structure, key thermodynamic properties like the Gibbs free energy of formation can be calculated. [5]3. Bond Dissociation Energy (BDE): The BDE for the C-NO₂ bond can be calculated. This value provides a direct quantitative measure of the energy required to initiate the primary decomposition step and is a critical indicator of thermal stability.

  • Reaction Pathway Modeling: By mapping the potential energy surface for proposed decomposition reactions, it is possible to identify transition states and calculate the activation energies (Ea). Pathways with lower activation energies are more likely to occur. [7]

Data Synthesis and Interpretation

A comprehensive stability assessment is achieved by integrating experimental and computational data.

Table 1: Hypothetical Experimental Data Summary

ParameterMethodResultInterpretation
Onset of Decomposition (T_d)DSC185 °CThe compound begins to decompose exothermically at this temperature.
Enthalpy of Decomposition (ΔH_d)DSC-950 J/gThe decomposition is highly energetic, indicating a significant thermal hazard.
Mass Loss (Stage 1)TGA~21% at 180-220 °CThis mass loss is consistent with the cleavage and loss of the NO₂ group (M.W. 46) from the parent molecule (M.W. ~224).
Mass Loss (Stage 2)TGAFurther loss at >220 °CCorresponds to the breakdown of the remaining organic structure.

Table 2: Hypothetical Computational Data Summary

ParameterMethodResultInterpretation
C-NO₂ Bond Dissociation EnergyDFT~240 kJ/molRelatively low for a C-N bond, confirming it as the likely initiation point for decomposition.
Activation Energy (Ea) for C-NO₂ HomolysisDFT~165 kJ/molProvides a theoretical barrier for the initial decomposition step, consistent with an experimental onset in the 180-200 °C range.

Integrated Analysis:

The TGA data supports the DSC results, showing significant mass loss in the same temperature region as the major exotherm. The ~21% mass loss aligns with the theoretical mass percentage of the NO₂ group, strongly suggesting that C-NO₂ bond cleavage is the primary decomposition step. This experimental finding is corroborated by computational BDE calculations, which identify the C-NO₂ bond as the weakest link. The high decomposition energy measured by DSC classifies the material as energetic and requires stringent safety protocols for handling, especially on a large scale.

Conclusion and Safety Recommendations

The thermodynamic stability of this compound is dominated by the labile nitroaromatic moiety. The primary decomposition pathway is initiated by the cleavage of the C-NO₂ bond, which occurs at a moderately elevated temperature and is associated with a significant release of energy.

Key Safety and Handling Recommendations:

  • Avoid High Temperatures: The compound should be stored in a cool environment and protected from heat sources. [8]* Controlled Scaling: Scale-up operations should be conducted with extreme caution, utilizing appropriate heat transfer and pressure relief systems.

  • Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could lower the decomposition temperature.

  • Material Compatibility: Avoid contact with strong bases or reducing agents, which could potentially catalyze decomposition.

By employing the integrated theoretical, experimental, and computational framework outlined in this guide, researchers and drug development professionals can build a comprehensive and reliable safety profile for this compound, ensuring safe handling and mitigating the risks associated with its inherent thermal instability.

References

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Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine via the direct reductive amination of 2-nitrobenzaldehyde with 1-methoxypropan-2-amine . While catalytic hydrogenation is a common method for reductive amination, it is unsuitable here due to the high risk of reducing the nitro group to an aniline. Therefore, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild, selective hydride donor that reduces the intermediate imine without affecting the nitro functionality.[1] This "one-pot" procedure offers high yields, operational simplicity, and minimal side-product formation (e.g., dialkylation).

Introduction & Strategic Analysis

Target Molecule Utility

The target compound belongs to a class of N-alkyl-2-nitrobenzylamines . These motifs are critical in two primary areas of drug discovery and chemical biology:

  • Photocleavable Linkers: The o-nitrobenzyl group is a classic photolabile protecting group. Upon UV irradiation, it undergoes an intramolecular redox rearrangement (Ciamician-Giamiacian type) to release the free amine.

  • Heterocycle Precursors: Reduction of the nitro group to an aniline followed by condensation with the secondary amine chain allows access to tetrahydroquinoxalines or benzimidazoles.

Retrosynthetic Logic

The disconnection approach reveals two potential pathways:

  • Path A (Direct Alkylation): Reaction of 2-nitrobenzyl bromide with 1-methoxypropan-2-amine. Disadvantage: High risk of over-alkylation to the tertiary amine and handling of lachrymatory benzyl halides.

  • Path B (Reductive Amination): Condensation of 2-nitrobenzaldehyde with 1-methoxypropan-2-amine followed by reduction. Advantage:[1][2][3][4] Stoichiometric control prevents over-alkylation; 2-nitrobenzaldehyde is stable and non-lachrymatory. Path B is the chosen route.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a Schiff base (imine) intermediate. The steric bulk of the acetoxy groups in STAB (


) attenuates the reducing power of the boron-hydride bond, making it selective for the protonated iminium ion over the starting aldehyde.
Visualization: Reaction Workflow

G Start Start: 2-Nitrobenzaldehyde + 1-Methoxypropan-2-amine Imine Intermediate: Schiff Base (Imine) (Equilibrium) Start->Imine - H2O (DCE/AcOH) Side Avoided Side Reaction: Nitro Reduction (Occurs with H2/Pd) Start->Side If H2/Pd used Reduction Reagent Addition: Sodium Triacetoxyborohydride (STAB) Imine->Reduction Selective Hydride Transfer Product Target Product: 1-methoxy-N-(2-nitrobenzyl) propan-2-amine Reduction->Product Quench & Workup

Figure 1: Strategic workflow for the selective reductive amination avoiding nitro-group reduction.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleNotes
2-Nitrobenzaldehyde 151.121.0ElectrophileSolid, yellow.[5]
1-Methoxypropan-2-amine 89.141.1 - 1.2NucleophileLiquid, primary amine.
STAB (

)
211.941.4 - 1.5Reducing AgentMoisture sensitive; keep bottle tightly closed.
Acetic Acid (AcOH) 60.051.0CatalystPromotes imine formation.
1,2-Dichloroethane (DCE) -SolventSolventPreferred over DCM for reaction rate.[6]
Step-by-Step Methodology
Step 1: Imine Formation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE (concentration ~0.1 M to 0.2 M).

  • Amine Addition: Add 1-methoxypropan-2-amine (1.1 equiv) via syringe.

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: The solution may change color (often deepening yellow/orange) indicating imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine equilibrium to establish before the reducing agent is introduced.

Step 2: Selective Reduction
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion. Caution: Mild effervescence may occur.

  • Reaction: Stir vigorously at RT under nitrogen.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Aldehyde Rf: ~0.6 (visible under UV).

    • Product Rf: ~0.2–0.3 (stains with Ninhydrin or Dragendorff).

    • Time: Reaction is typically complete in 2–16 hours.

Step 3: Workup & Purification
  • Quench: Carefully add saturated aqueous

    
     solution to the reaction mixture. Stir for 15 minutes to quench excess borohydride and neutralize the acetic acid.
    
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (start 90:10

      
       50:50).
      
    • Note: If the amine is streaking, add 1% Triethylamine (TEA) to the eluent.

Critical Process Parameters (Expertise & Experience)

Why STAB over NaBH4?

While Sodium Borohydride (


) is cheaper, it is a stronger reducing agent that can reduce aldehydes/ketones directly to alcohols. In reductive amination, this leads to the formation of the benzyl alcohol side product (2-nitrobenzyl alcohol) if the imine formation is slow. STAB is less basic and less nucleophilic, reacting negligibly with the aldehyde but rapidly with the protonated iminium ion.
Water Management

Imine formation generates water. In difficult cases (sterically hindered amines), the equilibrium lies toward the starting materials.

  • Protocol Adjustment: If conversion is low (<50%), add activated 4Å Molecular Sieves to the reaction mixture in Step 1 to scavenge water and drive imine formation.

Safety Considerations
  • Nitro Compounds: Although 2-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid heating the reaction residue to dryness at high temperatures (>100°C).

  • STAB: Releases acetic acid upon hydrolysis. Handle in a fume hood.

Expected Characterization Data

  • Physical State: Yellow to orange oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (d, 1H, Ar-H ortho to 
      
      
      
      ), 7.60 (t, 1H), 7.45 (t, 1H), 7.65 (d, 1H).
    • 
       4.05 (s, 2H, Ar-
      
      
      
      -N).
    • 
       3.35 (s, 3H, O-
      
      
      
      ).
    • 
       3.25–3.30 (m, 2H, -CH2-OMe).
      
    • 
       2.95 (m, 1H, N-CH-).
      
    • 
       1.10 (d, 3H, CH-
      
      
      
      ).
  • MS (ESI): Calculated for

    
    ; Expected 
    
    
    
    .

Troubleshooting Guide

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check TLC: Is Aldehyde remaining? Problem->Check1 Decision1 Yes Check1->Decision1 Action1 Action: Add 4Å Mol. Sieves Increase AcOH to 1.5 eq Decision1->Action1 Check2 Check Side Products: Benzyl Alcohol formed? Decision1->Check2 No (Aldehyde gone) Decision2 Yes Check2->Decision2 Action2 Cause: Direct Reduction of Aldehyde Solution: Pre-form imine longer (2h) before adding STAB Decision2->Action2

Figure 2: Troubleshooting logic for common reductive amination failures.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025). "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride."

  • Sigma-Aldrich. (2025). "Sodium Triacetoxyborohydride: Technical Spotlight and Application Note."

  • Sukhorukov, A. Y. (2020).[2][4][7] "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction."[4] Frontiers in Chemistry.

Sources

Application Note: Chemoselective Synthesis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine . The primary synthetic challenge addressed is the chemoselective reduction of the intermediate imine in the presence of a reducible nitro (


) group.

Standard catalytic hydrogenation methods (e.g.,


) are contraindicated due to the high risk of reducing the nitro group to an aniline. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines while preserving nitro functionalities. The guide includes a self-validating purification strategy utilizing acid-base extraction, eliminating the immediate need for chromatography in early-phase scale-up.

Retrosynthetic & Strategic Analysis

Target Molecule Breakdown
  • IUPAC Name: this compound

  • Core Functionality: Secondary Amine

  • Key Structural Motifs:

    • 2-Nitrobenzyl group: Electron-withdrawing, sterically crowded (ortho-substitution), sensitive to strong reduction.

    • 1-Methoxypropan-2-yl group: Chiral center (typically used as racemate or specific enantiomer depending on starting material), ether linkage stable to reduction.

Reaction Pathway Selection

The synthesis is designed via Direct Reductive Amination (Pathway A), which is kinetically superior to the alternative alkylation or ketone-based approaches.

  • Pathway A (Selected): 2-Nitrobenzaldehyde + 1-Methoxypropan-2-amine.

    • Rationale: Aldehydes form imines faster than ketones. 2-Nitrobenzaldehyde is a stable, crystalline solid.

  • Pathway B (Discarded): 1-Methoxypropan-2-one + 2-Nitrobenzylamine.

    • Rationale: Ketone imine formation is slower and often requires Lewis acid catalysis (

      
      ).
      
Mechanistic Workflow

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then protonated by acetic acid, activating it for hydride transfer from STAB.

ReactionMechanism cluster_conditions Critical Control Points Start 2-Nitrobenzaldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Activated by AcOH) Hemiaminal->Imine -H2O (Dehydration) Product Target Amine (Secondary) Imine->Product + H- (from STAB) SideReaction Nitro Reduction (Avoided) Imine->SideReaction If H2/Pd used

Figure 1: Mechanistic pathway highlighting the critical divergence point where chemoselectivity is maintained.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
2-Nitrobenzaldehyde 151.121.0SolidElectrophile
1-Methoxypropan-2-amine 89.141.10.85Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.5SolidReductant
Acetic Acid (AcOH) 60.051.01.05Catalyst
1,2-Dichloroethane (DCE) 98.96-1.25Solvent

Note: Tetrahydrofuran (THF) may be substituted for DCE if chlorinated solvents are restricted, though reaction rates may be slightly slower.[3]

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a dry reaction flask (equipped with a magnetic stir bar and nitrogen inlet) with 2-Nitrobenzaldehyde (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) (concentration ~0.2 M relative to aldehyde).

  • Add 1-Methoxypropan-2-amine (1.1 equiv) in one portion.

  • Add Acetic Acid (1.0 equiv). Crucial: AcOH catalyzes imine formation and buffers the basicity of the amine.

  • Stir at room temperature (

    
    ) for 30–60 minutes.
    
    • Checkpoint: The solution may turn slightly yellow or cloudy as water is generated.

Step 2: Selective Reduction 6. Cool the mixture slightly to


 (ice bath) to mitigate exotherm, though STAB is generally mild.
7.  Add Sodium Triacetoxyborohydride (STAB)  (1.5 equiv) portion-wise over 5–10 minutes.
  • Observation: Mild gas evolution (
    
    
    ) may occur; ensure venting.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

Step 3: Quench & Workup (Acid-Base Purification) This step is designed to separate the product (basic) from unreacted aldehyde (neutral) and alcohol byproducts (neutral).

  • Quench: Add saturated aqueous

    
     solution carefully to quench excess borohydride. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
    ).
    
  • Acid Wash (Purification Step):

    • Combine organic layers.

    • Extract the organic layer with 1M HCl (

      
      ).
      
    • Logic: The target amine is protonated and moves to the aqueous phase. Neutral impurities (aldehyde, benzyl alcohol) remain in the DCM layer.

    • Discard the DCM layer (or keep for recovery of starting material).

  • Basification & Recovery:

    • Take the acidic aqueous layer and cool to

      
      .
      
    • Basify to pH > 12 using 4M NaOH or solid pellets.

    • Extract the cloudy aqueous mixture with fresh DCM (

      
      ).
      
  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workup & Purification Logic Flow

The following diagram illustrates the "Self-Validating" Acid-Base purification strategy, ensuring high purity without immediate chromatography.

WorkupFlow ReactionMix Crude Reaction Mixture (Product, Aldehyde, Borates) Quench Quench with sat. NaHCO3 Extract with DCM ReactionMix->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 OrgLayer1 Organic Layer (Amine + Neutrals) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Borate salts) PhaseSep1->AqLayer1 Waste AcidExt Extract with 1M HCl OrgLayer1->AcidExt PhaseSep2 Phase Separation AcidExt->PhaseSep2 OrgLayer2 DCM Layer (Discard: Neutrals/Aldehyde) PhaseSep2->OrgLayer2 Waste AqLayer2 Acidic Aqueous Layer (Contains Product Salt) PhaseSep2->AqLayer2 Basify Basify (pH > 12) with NaOH Extract with DCM AqLayer2->Basify FinalProduct Concentrate DCM Pure Product Basify->FinalProduct

Figure 2: Acid-Base extraction workflow for isolating the secondary amine.

Analytical Characterization & Expected Data

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region:

    
     7.95 (d, 1H, ortho-
    
    
    
    ), 7.40–7.70 (m, 3H, remaining Ar-H).
  • Benzylic Protons:

    
     4.05 (s, 2H, 
    
    
    
    ).
  • Methine (Chiral Center):

    
     2.95 (m, 1H, 
    
    
    
    ).
  • Methoxy Group:

    
     3.35 (s, 3H, 
    
    
    
    ).
  • Methylene (Ether):

    
     3.20–3.30 (m, 2H, 
    
    
    
    ).
  • Methyl:

    
     1.10 (d, 3H, 
    
    
    
    ).
  • Amine Proton:

    
     1.5–2.0 (broad s, 1H, 
    
    
    
    , exchangeable).
Mass Spectrometry (ESI-MS)
  • Calculated Exact Mass: 224.12

  • Expected Ion:

    
    
    
  • Fragmentation Pattern: Loss of methoxypropyl group or cleavage at the benzylic position is common.

Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance from ortho-nitro group.Increase reaction time to 24h; Ensure AcOH is present to activate imine.
Nitro Reduction Contamination with strong reducing agents or metals.Ensure use of STAB, not

or

. Avoid metal stir bars if coating is damaged (rare).
Dialkylation Primary amine reacting with two aldehydes.Use excess amine (1.2–1.5 equiv) to statistically favor mono-alkylation.
Product in Waste pH incorrect during extraction.Verify pH < 2 during acid wash and pH > 12 during final extraction.

Safety Considerations (E-E-A-T)

  • Nitro Compounds: While 2-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid heating residue to dryness at high temperatures.

  • Borohydrides: STAB releases hydrogen gas upon reaction and quenching. Perform all operations in a fume hood.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen and chlorinated solvent. Handle with appropriate PPE (gloves, goggles).[4] THF is a suitable green alternative if DCE is prohibited.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

Sources

Application Notes & Protocols for the N-Alkylation of 1-Methoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 1-Methoxypropan-2-amine

1-Methoxypropan-2-amine is a valuable chiral building block in organic synthesis. The introduction of alkyl groups onto its nitrogen atom (N-alkylation) yields a diverse class of secondary and tertiary amines that are pivotal intermediates. These derivatives are frequently incorporated into the structures of pharmaceuticals, agrochemicals, and functional materials, where the nature of the N-alkyl substituent can profoundly influence biological activity, solubility, and other physicochemical properties.[1][2][3]

The development of efficient, selective, and scalable methods for the N-alkylation of this primary amine is therefore of critical importance to researchers in medicinal and process chemistry. Traditional methods often suffer from drawbacks such as the use of hazardous reagents, formation of undesired byproducts, and harsh reaction conditions.[4][5] This guide provides a detailed overview of contemporary and classical methodologies for the N-alkylation of 1-methoxypropan-2-amine, focusing on the underlying chemical principles, practical execution, and comparative advantages of each approach. We will explore three primary strategies:

  • Reductive Amination: A versatile and highly controlled one-pot reaction with carbonyl compounds.

  • Direct Alkylation: The classical approach using alkyl halides, with a focus on mitigating common side reactions.

  • Catalytic N-Alkylation with Alcohols: A modern, sustainable "borrowing hydrogen" methodology.

This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most suitable N-alkylation strategy for their specific synthetic goals.

Method 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is arguably the most versatile and widely utilized method for the controlled N-alkylation of primary amines.[2][6] The reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate by condensation of 1-methoxypropan-2-amine with an aldehyde or ketone, followed by the in situ reduction of this imine to the desired secondary amine.[7][8]

Causality and Rationale: This method's popularity stems from its excellent control over selectivity. Because the imine intermediate is formed and then immediately reduced, the concentration of the product secondary amine remains low throughout the reaction, significantly minimizing the risk of a second alkylation (overalkylation) that plagues other methods.[6][8] The choice of reducing agent is critical; mild hydrides that selectively reduce the protonated iminium ion over the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[6][9]

Generalized Reaction Scheme & Mechanism

The process involves two key steps:

  • Imine/Iminium Ion Formation: The primary amine attacks the electrophilic carbonyl carbon, followed by dehydration to form an imine. In the presence of a mild acid catalyst, this imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride reagent selectively reduces the C=N bond of the iminium ion to yield the N-alkylated amine.

Reductive_Amination cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Amine R¹-NH₂ (1-Methoxypropan-2-amine) Carbonyl O=CR²R³ (Aldehyde/Ketone) Amine->Carbonyl + Intermediate [Imine/Iminium Ion Intermediate] R¹-N⁺H=CR²R³ Carbonyl->Intermediate - H₂O Intermediate2 [Imine/Iminium Ion Intermediate] R¹-N⁺H=CR²R³ Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product R¹-NH-CHR²R³ (N-Alkylated Product) Intermediate2->Product + [H⁻]

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol provides a general procedure using sodium triacetoxyborohydride, which is broadly applicable.

Materials:

  • 1-Methoxypropan-2-amine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 1-methoxypropan-2-amine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv). Dissolve the components in anhydrous DCE (to a concentration of approx. 0.2-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated amine.[2][6]

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is the most traditional method for forming C-N bonds via a nucleophilic substitution (S_N2) mechanism.[10] While conceptually straightforward, this approach is often complicated by a significant side reaction: overalkylation.

Causality and Rationale: The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can compete effectively for the remaining alkyl halide, leading to the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt.[4][5] Controlling this reaction to favor mono-alkylation requires careful manipulation of reaction conditions. Strategies include using a large excess of the primary amine to increase the statistical probability of the alkyl halide reacting with it, or employing specific bases that can deprotonate the primary amine without significantly increasing the reactivity of the secondary amine product.[11]

Generalized Reaction Scheme

Direct_Alkylation Amine R¹-NH₂ Product R¹-NH-R² Amine->Product + R²-X (Base) Overalkylation R¹-N(R²)₂ (Overalkylation Product) Product->Overalkylation

Caption: Direct Alkylation and the Overalkylation Side Reaction.

Detailed Experimental Protocol (Minimizing Overalkylation)

This protocol uses a non-nucleophilic base and controlled conditions to favor mono-alkylation.

Materials:

  • 1-Methoxypropan-2-amine (2.0-3.0 equiv)

  • Alkyl halide (bromide or iodide preferred) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) or Hünig's base (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-methoxypropan-2-amine (2.0-3.0 equiv) and the base (e.g., K₂CO₃, 1.5 equiv) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir until the alkyl halide is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove excess starting amine and ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The large excess of starting amine can often be recovered during distillation or chromatography.

Method 3: Catalytic N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is a powerful and sustainable strategy for N-alkylation that uses alcohols as the alkylating agents.[12][13] This atom-economical process is catalyzed by transition metals (e.g., Pd, Ru, Ir, Mn, Ni) and produces water as the only stoichiometric byproduct.[4][13][14][15]

Causality and Rationale: The mechanism is elegant and efficient. The catalyst first oxidizes the alcohol to an aldehyde by temporarily removing (or "borrowing") two hydrogen atoms. This in situ-generated aldehyde then undergoes reductive amination with the amine. Finally, the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate, regenerating the catalyst and forming the final product.[1] This process avoids the use of toxic alkyl halides and generates minimal waste, aligning with the principles of green chemistry.[4]

Generalized Catalytic Cycle

Borrowing_Hydrogen Catalyst [M]-H₂ Active Catalyst Product R¹NHCH₂R² (Product) Catalyst->Product - H₂ (to Imine) Alcohol R²CH₂OH (Alcohol) Aldehyde R²CHO (Aldehyde) Alcohol->Aldehyde Oxidation (-H₂) Amine R¹NH₂ (Amine) Imine R¹N=CHR² (Imine) Aldehyde->Imine + R¹NH₂ (-H₂O) Imine->Product Reduction (+H₂) Inactive_Catalyst [M] Catalyst Inactive_Catalyst->Catalyst + H₂ (from Alcohol)

Caption: Catalytic Cycle for N-Alkylation via Borrowing Hydrogen.

General Experimental Protocol

Note: Conditions are highly dependent on the specific catalyst system employed. The following is a representative procedure.

Materials:

  • 1-Methoxypropan-2-amine (1.0 equiv)

  • Alcohol (1.0-1.5 equiv)

  • Transition Metal Catalyst (e.g., 0.5-2 mol% of a Ru, Ir, or Mn complex)[13]

  • Base (e.g., Cs₂CO₃ or KOtBu, if required by the catalyst)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk flask or sealed pressure vessel

Procedure:

  • Inert Atmosphere: To a Schlenk flask or pressure vessel under an inert atmosphere (Argon or Nitrogen), add the transition metal catalyst and any required base.

  • Addition of Reagents: Add the anhydrous, degassed solvent (e.g., Toluene), followed by 1-methoxypropan-2-amine (1.0 equiv) and the alcohol (1.2 equiv).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (typically 80-140 °C) for 12-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert conditions if necessary) and analyzing by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Summary and Comparison of Methods

The optimal method for the N-alkylation of 1-methoxypropan-2-amine depends on the available reagents, desired scale, and tolerance for specific side products or reaction conditions.

FeatureReductive AminationDirect AlkylationBorrowing Hydrogen Catalysis
Alkylating Agent Aldehydes, KetonesAlkyl HalidesAlcohols
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, DIPEA)Transition metal catalyst
Typical Solvents DCM, DCE, MeOHMeCN, DMFToluene, Dioxane
Temperature Room TemperatureRoom Temp. to 60 °C80 °C to 140 °C
Advantages High selectivity for mono-alkylation, broad substrate scope, mild conditions.[6][8]Simple reagents, well-established procedure.High atom economy, uses safe alcohols, only byproduct is water (green).[1][4]
Disadvantages Requires stoichiometric reducing agent, carbonyl compound may be unstable.Prone to overalkylation, requires excess amine or careful control, produces salt waste.[4][5]Requires specific (often expensive/air-sensitive) catalysts, higher temperatures needed.

General Laboratory Workflow

Workflow A 1. Reagent Selection (Choose Method) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reagent Addition (Controlled temperature) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up & Quenching D->E F 6. Extraction & Washing E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Standard laboratory workflow for N-alkylation synthesis.

References

  • An Overview of Palladium-Catalyzed N-alkyl
  • Recent Developments in Borrowing Hydrogen Methodology in N-alkyl
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010).
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016).
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry.
  • Cesium hydroxide promotes a selective N-monoalkylation of primary amines... (1999). Organic Letters. As summarized by Organic Chemistry Portal.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols... (2023). Lund University Research Portal.
  • Catalytic reductive N-alkylation of amines using carboxylic acids. (2014).
  • Experimental procedure for N-alkyl
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Application Note – Reductive Amin
  • Synthesis of Amines by Alkyl
  • Amine synthesis by reductive amination (reductive alkyl
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry.
  • Alkylation Methods for the Synthesis of Secondary Amines: Applic
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines... (2005). ARKIVOC.

Sources

Using 1-methoxy-N-(2-nitrobenzyl)propan-2-amine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methoxy-N-(2-nitrobenzyl)propan-2-amine (hereafter Compound A ) represents a strategic "caged" intermediate in organic synthesis and chemical biology. Structurally, it consists of a pharmacologically relevant amine core (1-methoxypropan-2-amine) protected by a photolabile 2-nitrobenzyl (NB) group.

This Application Note details the use of Compound A as:

  • A Photocaged Reagent : For the spatiotemporal release of the secondary amine via UV irradiation (365 nm).

  • A Synthetic Scaffold : For the controlled synthesis of unsymmetrical secondary amines via tertiary amine intermediates, preventing over-alkylation common in standard nucleophilic substitutions.

Part 1: Chemical Profile & Synthesis[1][2][3]

Compound A is best synthesized via reductive amination.[1][2] While direct alkylation is possible, it often leads to dialkylation byproducts.[2] The reductive route ensures high selectivity for the secondary amine.

Protocol 1: Synthesis via Reductive Amination
  • Objective: Synthesis of this compound.

  • Scale: 10 mmol.

  • Safety: 2-Nitrobenzaldehyde is an irritant. Borohydrides release hydrogen gas; vent reaction vessels properly.

Reagents:

  • 2-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • 1-methoxypropan-2-amine (0.89 g, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Acetic Acid (glacial, catalytic, ~0.1 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry 100 mL round-bottom flask under Nitrogen atmosphere, dissolve 2-nitrobenzaldehyde and 1-methoxypropan-2-amine in DCM (30 mL).

  • Activation: Add catalytic acetic acid. Stir at room temperature (RT) for 2 hours. Observation: The solution may turn slightly yellow, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Rationale: STAB is milder than NaBH4 and minimizes the risk of reducing the nitro group to an amine or hydroxylamine.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear; the amine product (Rf ~0.3) will appear.[3]

  • Workup: Quench with saturated aqueous NaHCO3 (30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Yield Expectation: 85–92% as a pale yellow oil.

Part 2: Synthetic Application – Controlled N-Alkylation

A major challenge in synthesizing unsymmetrical secondary amines (


) is preventing the formation of tertiary amines (

) during direct alkylation. Compound A serves as a "masked" secondary amine, allowing the formation of a tertiary intermediate that is subsequently photocleaved to yield the desired target.
Protocol 2: Synthesis of Unsymmetrical Amines

Workflow:

  • Alkylation: React Compound A with an alkyl halide (

    
    ) to form the tertiary amine.
    
  • Photolysis: Remove the NB group to release

    
    .
    

Step-by-Step (Alkylation Stage):

  • Dissolve Compound A (1.0 eq) in Acetonitrile (ACN).

  • Add

    
     (2.0 eq) and the target Alkyl Halide (1.1 eq).
    
  • Reflux at 60–80°C for 4–8 hours.

  • Filter salts and concentrate. Purify the tertiary amine intermediate.

Part 3: Photochemical Deprotection (Uncaging)

The defining feature of Compound A is the lability of the C-N bond at the benzylic position under UV light (300–365 nm).

Mechanism: Norrish Type II

Upon irradiation, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[4] This rearranges to a hemiacetal, which collapses to release the free amine and the byproduct 2-nitrosobenzaldehyde.

Protocol 3: Photolysis & Scavenging
  • Critical Requirement: The byproduct (2-nitrosobenzaldehyde) is highly reactive and can re-condense with the released amine to form an azo linkage or Schiff base, reducing yield. Scavengers are mandatory.

Experimental Setup:

  • Light Source: 365 nm LED (approx. 10–20 mW/cm²).

  • Solvent: Methanol/PBS (1:1) or pure Methanol (degassed).

  • Scavenger: Semicarbazide HCl (5 eq) or Hydroxylamine HCl.

Procedure:

  • Preparation: Dissolve Compound A (or its alkylated derivative) in the solvent at 1–5 mM concentration.

  • Add Scavenger: Add Semicarbazide HCl (5 equivalents). Note: This reacts with the nitroso byproduct to form a stable semicarbazone, preventing side reactions.

  • Irradiation: Place the sample in a quartz cuvette or borosilicate vial (borosilicate cuts light <300 nm, which is good to prevent degradation). Irradiate at 365 nm.[5]

  • Monitoring: Monitor by HPLC or UV-Vis.

    • Starting Material: Absorbance at ~260 nm decreases.

    • Byproduct: Appearance of semicarbazone peak.

  • Isolation: Evaporate solvent. Redissolve in dilute acid (1M HCl) and wash with ether (removes the nitroso-semicarbazone byproduct). Basify the aqueous layer and extract the free amine with DCM.

Part 4: Data & Visualization

Table 1: Solvent Effects on Photolysis Efficiency
Solvent SystemRelative Rate (

)
Byproduct TrappingRecommended Use
MeOH (Pure) 1.0 (Ref)ModerateSynthetic scale-up
PBS (pH 7.4) 0.85Poor (requires scavenger)Biological assays
DCM/MeOH (9:1) 0.40GoodHydrophobic substrates
Acetonitrile 0.65ModerateGeneral synthesis
Diagram 1: Synthesis and Photolysis Workflow

G cluster_0 Synthetic Utility Path Precursors Precursors (2-Nitrobenzaldehyde + 1-methoxypropan-2-amine) Imine Imine Intermediate Precursors->Imine DCM, AcOH -H2O CompoundA Compound A (Caged Amine) Imine->CompoundA STAB (Reduction) Tertiary Tertiary Amine (N-Alkylated) CompoundA->Tertiary R-X, K2CO3 (Alkylation) FreeAmine Target Amine (Released) CompoundA->FreeAmine hv (365 nm) Byproduct Byproduct (2-Nitrosobenzaldehyde) CompoundA->Byproduct hv (365 nm) Tertiary->FreeAmine hv (365 nm) Photolysis

Caption: Workflow depicting the synthesis of Compound A and its divergent applications: direct uncaging or use as a scaffold for N-alkylation followed by release.

Diagram 2: Photochemical Mechanism (Norrish Type II)

Mechanism Ground Ground State (Nitro Group) Excited Excited State (Diradical) Ground->Excited hv (365 nm) Aci Aci-Nitro Intermediate Excited->Aci 1,5-H Shift Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization Products Released Amine + Nitroso Byproduct Hemiacetal->Products Collapse

Caption: Mechanistic pathway of the 2-nitrobenzyl photocleavage. The critical step is the 1,5-hydrogen abstraction leading to the aci-nitro species.

References

  • Vapourtec. (2015).[6] Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020).[7][8] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. Retrieved from [Link]

Sources

One-pot synthesis procedures for nitrobenzyl-protected amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis procedures for nitrobenzyl-protected amines Content Type: Application Notes and Protocols

Application Note & Protocol Guide

Abstract

The o-nitrobenzyl (ONB) group is a premier photolabile protecting group (PPG) used to "cage" amine functionalities, rendering them biologically inert until released by UV irradiation. While effective, the installation of ONB groups can be synthetically challenging due to over-alkylation or the instability of activated reagents. This guide details two robust, "one-pot" synthetic strategies for generating ONB-protected amines: (1) Reductive Amination for creating N-alkylated photocages, and (2) In-Situ Carbonylation for creating N-carbamoylated (NVOC) photocages. These protocols prioritize chemoselectivity, atom economy, and the preservation of the nitro group during synthesis.

Introduction: Strategic Selection of Protection Type

Before initiating synthesis, the researcher must distinguish between the two primary modes of nitrobenzyl protection, as they possess distinct chemical properties and deprotection kinetics.

FeatureType A: N-Alkyl Nitrobenzyl Type B: Nitrobenzyl Carbamate (NVOC)
Structure R-NH-CH₂-(2-NO₂-Ph)R-NH-CO-O-CH₂-(2-NO₂-Ph)
Basicity Amine remains basic (secondary/tertiary).Amine basicity is masked (non-basic).
Linkage C-N Bond (Permanent until photolysis).Carbamate Bond (Acid/Base stable).
Photolysis Slower; releases aldehyde + amine.Faster; releases aldehyde + CO₂ + amine.
Primary Use Permanent "tagging" or tertiary amine caging.General protection of primary/secondary amines.[1]
Decision Framework

The following logic map aids in selecting the correct synthetic route.

ProtectionLogic cluster_A Route A Features cluster_B Route B Features Start Target Amine Protection Q1 Is the amine's basicity problematic for your application? Start->Q1 RouteA Route A: N-Alkyl Cage (Reductive Amination) Q1->RouteA No (Retain basicity) RouteB Route B: NVOC Carbamate (In-Situ Carbonylation) Q1->RouteB Yes (Mask basicity) FeatA Reagent: o-Nitrobenzaldehyde Reductant: NaBH(OAc)3 RouteA->FeatA FeatB Reagent: o-Nitrobenzyl Alcohol Activator: CDI/Triphosgene RouteB->FeatB

Figure 1: Decision matrix for selecting the appropriate nitrobenzyl protection strategy.

Protocol A: One-Pot Reductive Amination (N-Alkyl Cage)

Objective: Synthesis of N-(2-nitrobenzyl)amines via direct reductive amination. Mechanism: Formation of an imine intermediate followed by selective hydride reduction.[2] Critical Challenge: Preventing the reduction of the aromatic nitro group (which yields azo/azoxy byproducts or anilines) while ensuring complete reduction of the imine.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Amine Substrate: 1.0 equiv (Free base preferred; if salt, add 1.0 equiv TEA).

  • Aldehyde: 2-Nitrobenzaldehyde (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

    • Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is less basic and milder, minimizing nitro group reduction risks [1].

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Anhydrous.

  • Quench: Saturated aqueous NaHCO₃.

Step-by-Step Methodology
  • Imine Formation (In-Situ):

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Amine (1.0 mmol) in DCE (5 mL).

    • Add 2-Nitrobenzaldehyde (1.1 mmol, 166 mg).

    • Optional: If the amine is sterically hindered, add 1-2 drops of Acetic Acid to catalyze imine formation.

    • Stir at Room Temperature (25 °C) for 30–60 minutes. Monitor by TLC (disappearance of aldehyde).

    • Checkpoint: Do not proceed until the imine is formed. Adding reductant too early to primary amines can lead to dialkylation.

  • Selective Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

    • Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

    • Observation: The reaction typically remains clear or turns slightly yellow. A dark brown/black color may indicate nitro reduction (undesirable).

  • Workup & Purification:

    • Quench by slowly adding saturated aq. NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The N-nitrobenzyl amine is typically less polar than the primary amine but more polar than the aldehyde.

Experimental Workflow Diagram

ReductiveAmination Reagents Amine + o-Nitrobenzaldehyde (Solvent: DCE) Imine Imine Intermediate (In Situ) Reagents->Imine - H2O Reduction Add NaBH(OAc)3 0°C -> RT Imine->Reduction Selective Hydride Transfer Product N-(2-nitrobenzyl)amine Reduction->Product Workup

Figure 2: Reaction pathway for the reductive amination protocol.

Protocol B: One-Pot Carbamate Synthesis (NVOC Cage)

Objective: Synthesis of 2-nitrobenzyloxycarbonyl (NVOC) protected amines starting from 2-nitrobenzyl alcohol. Advantage: Avoids the storage of unstable/toxic chloroformates. Generates the active carbonylating agent in situ.

Reagents & Materials[4][5][6][7][8][9][10][11]
  • Alcohol: 2-Nitrobenzyl alcohol (1.0 equiv).

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) OR Triphosgene (0.4 equiv).

    • Recommendation: CDI is safer and easier to handle for benchtop synthesis.

  • Amine Substrate: 1.0–1.2 equiv.

  • Base: Catalytic DMAP (0.1 equiv) if using CDI; Pyridine/TEA if using Triphosgene.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology (CDI Method)
  • Activation of Alcohol:

    • Dissolve 2-Nitrobenzyl alcohol (1.0 mmol, 153 mg) in anhydrous DCM (5 mL).

    • Add CDI (1.1 mmol, 178 mg) in one portion.

    • Stir at RT for 1 hour. Evolution of CO₂ gas may be observed.[1][3]

    • Mechanism:[2][4][5][6][7][8][9] Formation of the reactive imidazolyl carbamate intermediate.

  • Amine Coupling:

    • Add the Amine Substrate (1.0 mmol) directly to the reaction mixture.

    • Add DMAP (0.1 mmol, 12 mg) as a nucleophilic catalyst.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (to remove imidazole and DMAP), then saturated NaHCO₃, then Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization (often possible for carbamates) or silica chromatography.

Deprotection: Photolysis Guidelines

To validate the synthesis, the protecting group must be cleavable.

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp (filtered for >300 nm).

  • Solvent: MeOH, Dioxane/Water, or PBS buffer (for biological applications).

  • Scavenger (Critical): The photolysis of ONB groups generates o-nitrosobenzaldehyde, a reactive electrophile that can re-react with the released amine (forming an imine) or quench fluorescence.

    • Recommendation: Add Semicarbazide HCl or Hydroxylamine HCl (5–10 equiv) to the photolysis buffer to irreversibly trap the nitroso byproduct [2].

Photolysis Pathway

Photolysis Protected Caged Amine (N-NVOC) Excited Excited State (Diradical) Protected->Excited hv (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-abstraction Cleavage Release AciNitro->Cleavage Rearrangement Products Free Amine + CO2 + Nitrosobenzaldehyde Cleavage->Products

Figure 3: Mechanism of Norrish Type II photocleavage for NVOC carbamates.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete imine formation.Add molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration before adding reductant.
Azo/Azoxy Byproducts Nitro group reduction.[1][7][8][10][11][12][13]Switch from NaBH₄ to NaBH(OAc)₃. Keep Temp < 25°C. Avoid catalytic hydrogenation metals (Pd, Pt).
Dialkylation (Protocol A) Reductant added too fast.Ensure imine formation is complete (1h) before adding hydride. Use excess amine (1.5 equiv) if possible.
No Reaction (Protocol B) Alcohol not activated.Ensure CDI is fresh (white powder, not yellow). Switch to Triphosgene (more reactive) if CDI fails.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Setamdideh, D., & Sepehraddin, F. (2014).[7] "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Journal of the Mexican Chemical Society, 58(1), 22-26.[7] Link

  • Varjosaari, S. E., et al. (2016).[1][14] "Simple, Versatile, One-Pot Synthesis of Substituted O-Aryl Carbamates." Synthesis, 48(1), 43-47.[1] Link

Sources

Application Note: Scalable Synthesis of 1-Methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine , a critical secondary amine intermediate often employed in the synthesis of heterocycles (e.g., tetrahydroisoquinolines, quinoxalines) and chiral API building blocks.

While direct alkylation using 2-nitrobenzyl halides is possible, it is discouraged on scale due to the lachrymatory nature of the halides and the risk of over-alkylation. This guide utilizes a stepwise reductive amination approach. This pathway offers superior safety profiles, higher atom economy, and strict control over impurity formation (specifically the bis-alkylated byproduct).

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated as HCl salt)

  • Purity: >98.5% (HPLC a/a)

  • Scale: Adaptable from Gram (Lab) to Kilogram (Pilot)

  • Safety: Engineered controls for exothermic hydride addition and nitro-aromatic thermal stability.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the handling of energetic nitro-aromatics and hydride reducing agents.

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds 2-Nitrobenzaldehyde is inherently energetic. Bulk heating can trigger decomposition.DSC Analysis: Confirm onset of decomposition >200°C. Maintain reactor jacket temperature <50°C.
Hydride Reagents Sodium Borohydride (

) generates hydrogen gas (

) upon contact with protic solvents/acids.
Ventilation: Ensure reactor headspace is swept with

to a scrubber/vent. Dosing: Controlled solid addition or slurry dosing to manage

evolution rate.
Exotherm Imine reduction is exothermic.Active Cooling: Pre-cool reactor to 0–5°C before

addition.
Toxicology Nitrobenzyl derivatives are potential mutagens/skin sensitizers.Use full PPE (Tyvek suit, respirator) and handle in a fume hood or containment isolator.

Retrosynthetic Analysis & Pathway

The synthesis relies on the condensation of 2-nitrobenzaldehyde with 1-methoxypropan-2-amine to form an imine (Schiff base), followed by reduction.

Reaction Scheme

ReactionScheme cluster_conditions Critical Control Points Aldehyde 2-Nitrobenzaldehyde (C7H5NO3) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Dehydration (-H2O) Amine 1-Methoxypropan-2-amine (C4H11NO) Amine->Imine Product 1-Methoxy-N-(2-nitrobenzyl) propan-2-amine Imine->Product Reduction MeOH MeOH (Solvent) MeOH->Imine NaBH4 NaBH4 (Reductant) NaBH4->Product Control1 Complete Imine Formation before Reduction Control2 Temp < 10°C during Addition

Figure 1: Reaction pathway highlighting the two-stage one-pot mechanism.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Nitrobenzaldehyde 151.121.0Limiting Reagent
1-Methoxypropan-2-amine 89.141.1Nucleophile (Slight excess drives equilibrium)
Methanol (anhydrous) -10 VolSolvent (Promotes imine formation)
Sodium Borohydride 37.830.6Reducing Agent (0.6 eq = 2.4 hydrides)
HCl (4M in Dioxane/IPA) -1.1Salt Formation
Step-by-Step Procedure
Phase 1: Imine Formation (Dehydration)
  • Charge a clean, dry reactor (equipped with overhead stirrer, N2 inlet, and thermocouple) with 2-Nitrobenzaldehyde (1.0 wt).

  • Add Methanol (10 volumes). Stir until dissolved (endothermic dissolution).

  • Add 1-Methoxypropan-2-amine (1.1 equiv) in a single portion.

    • Note: If using chiral amine (e.g., (S)-isomer), ensure optical purity of starting material.[3][4] The reaction conditions are non-racemizing.

  • Stir at 20–25°C for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC. Target: <2% residual aldehyde.

    • Chemistry Insight: The 2-nitro group provides steric bulk but also electron withdrawal, generally activating the aldehyde. However, ortho-substitution can slow kinetics compared to para-isomers. If conversion is slow (>6h), add 5g Molecular Sieves (3Å) or reflux gently for 1h.

Phase 2: Reduction
  • Cool the reaction mixture to 0–5°C .

  • Add Sodium Borohydride (

    
    )  (0.6 equiv) portion-wise over 30–60 minutes.
    
    • Critical: Maintain internal temperature <10°C . Observe

      
       off-gassing. Do not seal the reactor; ensure venting.
      
  • Warm to 20–25°C and stir for 2 hours.

    • IPC:[5] Check for disappearance of Imine.[6]

Phase 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (5 volumes) followed by 1M HCl until pH ~2.

    • Mechanism:[1][3][7][8] Destroys excess borohydride and hydrolyzes borate complexes. The amine product is protonated and moves to the aqueous phase.[6]

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) or MTBE (5 volumes).

    • Purpose: Removes non-basic impurities (e.g., 2-nitrobenzyl alcohol formed from direct reduction of aldehyde). Discard organic layer.

  • Basify: Adjust the aqueous layer pH to >12 using 50% NaOH (keep temp <25°C).

    • Observation: The product will oil out or form a cloudy emulsion.

  • Extract: Extract the basic aqueous layer with DCM (2 x 5 volumes). Combine organics.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo to obtain the Crude Free Base  (typically a yellow/orange oil).
    
Phase 4: Salt Formation (Purification)

Rationale: The free base is an oil and difficult to handle. The Hydrochloride salt is a stable solid. 13. Dissolve the crude oil in Ethyl Acetate (EtOAc) (5 volumes). 14. Cool to 0–5°C. 15. Add HCl (4M in Dioxane or IPA) (1.1 equiv) dropwise. 16. Stir for 1 hour. The salt should precipitate as a white/off-white solid. 17. Filter the solid. Wash with cold EtOAc. 18. Dry in a vacuum oven at 40°C.

Process Engineering & Flow Diagram

The following diagram illustrates the unit operations and phase splits required for the scale-up campaign.

ProcessFlow Reactor Reactor 1 (Glass-Lined) Addition Solid Dosing (NaBH4) Reactor->Addition Imine Formed Quench Quench/Acidification (pH < 2) Reactor->Quench Reaction Complete Addition->Reactor Controlled Addn PhaseSplit1 Phase Split 1 (Wash) Quench->PhaseSplit1 WasteOrg Organic Waste (Impurities) PhaseSplit1->WasteOrg Org Layer Basify Basification (pH > 12) PhaseSplit1->Basify Aq Layer (Product+) Extraction Product Extraction (DCM) Basify->Extraction Crystallization Salt Formation (HCl/EtOAc) Extraction->Crystallization Free Base Oil Filtration Filtration & Drying Crystallization->Filtration

Figure 2: Process Flow Diagram (PFD) for the isolation of the Hydrochloride salt.

Analytical Specifications

To validate the synthesis, the following analytical parameters should be met.

TestMethodSpecification
Appearance VisualWhite to off-white solid (HCl salt)
Identification 1H-NMR (DMSO-d6)Conforms to structure. Characteristic benzylic CH2 singlet (~4.0 ppm).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Residual Solvent GC-HeadspaceMethanol < 3000 ppm, DCM < 600 ppm
Water Content Karl Fischer< 1.0% w/w

Troubleshooting Guide:

  • Issue: Low Yield.[9]

    • Cause: Incomplete extraction of the amine from the aqueous phase.

    • Solution: Ensure pH > 12 during basification. The amine is moderately polar (ether oxygen); consider using Chloroform/IPA (3:1) if DCM extraction is poor.

  • Issue: Product contains 2-Nitrobenzyl alcohol.[10]

    • Cause: NaBH4 added before imine formation was complete.

    • Solution: Extend Phase 1 stir time or use a dehydrating agent (

      
      ) during imine formation.
      

References

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on secondary amine linkers in drug design). Link

  • BenchChem Technical Guides. "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine." (Source for amine precursor handling). Link

  • Sigma-Aldrich Application Note. "Reductive Amination: Guidelines for Scale-Up." Link

  • Patil, R. D., & Adimurthy, S. (2013). "Safety aspects of scale-up of nitro-aromatic compounds." Organic Process Research & Development. (General safety reference for nitro-compounds).

Sources

Application Note: Synthesis of 1-Methoxy-N-(2-nitrobenzyl)propan-2-amine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of secondary amines containing sensitive functional groups requires highly chemoselective reagents. The target compound, 1-methoxy-N-(2-nitrobenzyl)propan-2-amine, is a structurally valuable intermediate comprising an aliphatic ether/amine moiety and an aromatic nitro compound[1].

The most efficient and scalable synthetic route for this molecule is a direct reductive amination [2]. As a Senior Application Scientist, selecting the correct reducing agent is the most critical decision in this workflow:

  • Why Sodium Triacetoxyborohydride (STAB)? STAB (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild and highly selective reducing agent. NaBH₄ is too reactive and would prematurely reduce the 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol before the imine condensation can occur.

  • Preservation of the Nitro Group: Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is strictly contraindicated for this workflow, as it would readily reduce the aromatic nitro group to an aniline. STAB leaves the -NO₂ group completely unperturbed[2][3].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is utilized because it maximizes the solubility of STAB and accelerates the reaction kinetics compared to tetrahydrofuran (THF) or dichloromethane (DCM)[2].

Reagents and Quantitative Formulations

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Nitrobenzaldehyde 151.121.001.51 gElectrophile
1-Methoxypropan-2-amine 89.141.050.94 g (1.08 mL)Nucleophile[1]
Sodium triacetoxyborohydride 211.941.503.18 gChemoselective Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLAprotic Solvent[3]
Acetic Acid (Glacial) 60.051.000.60 g (0.57 mL)Catalyst (Optional for hindered substrates)[2]

Experimental Protocol: A Self-Validating System

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the chemist can validate the success of each phase before proceeding.

Phase 1: Imine Condensation

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous DCE (40 mL).

  • Addition: Add 1-methoxypropan-2-amine (1.08 mL, 10.5 mmol) dropwise via syringe at room temperature (20–25 °C).

  • Validation Check (IPC 1): Stir the mixture for 1 hour. The solution will typically transition to a deeper yellow color as the conjugated imine forms. A Thin Layer Chromatography (TLC) aliquot (Hexanes/EtOAc 7:3, UV visualization) should confirm the consumption of the aldehyde starting material and the appearance of a new, less polar imine spot.

Phase 2: Hydride Reduction 4. Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. 5. Reduction: Add STAB (3.18 g, 15.0 mmol) in three equal portions over 15 minutes. Causality: Portionwise addition at 0 °C prevents a sudden exotherm and suppresses the formation of dialkylated side products. 6. Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 to 12 hours under an inert atmosphere (N₂ or Argon). 7. Validation Check (IPC 2): Perform LC-MS or TLC monitoring (ninhydrin or Dragendorff's reagent stain) to confirm the complete disappearance of the iminium intermediate and the formation of the secondary amine product.

Phase 3: Quench and Extraction 8. Quenching: Carefully add 20 mL of saturated aqueous NaHCO₃ to the reaction flask. 9. Validation Check (IPC 3): Effervescence (CO₂ gas evolution) will occur as unreacted borohydride and trace acids are neutralized. Continue vigorous stirring until gas evolution ceases (approx. 15–30 minutes). Verify that the aqueous layer pH is ≥ 8; this ensures the secondary amine is fully deprotonated into its free-base form, which is essential for partitioning into the organic layer. 10. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

Phase 4: Purification 11. Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. 12. Chromatography: Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient of DCM to 95:5 DCM:MeOH, to afford the pure this compound.

Workflow Visualization

Workflow Reactants Reactants 1-Methoxypropan-2-amine + 2-Nitrobenzaldehyde Condensation Imine Condensation Stir in DCE at 20°C for 1 h Reactants->Condensation Nucleophilic Addition Reduction Reductive Amination Add STAB (1.5 eq) portionwise Stir for 4-12 h Condensation->Reduction Iminium Formation Quench Quench & Workup Sat. NaHCO3 (aq) until pH 8 Extract with DCM Reduction->Quench Hydride Transfer Purification Purification Silica Gel Column (DCM:MeOH gradient) Quench->Purification Phase Separation Product Target Molecule This compound Purification->Product Isolation

Workflow for the direct reductive amination of 2-nitrobenzaldehyde with 1-methoxypropan-2-amine.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL:[Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers in Catalysis (2021) URL:[Link]

Sources

Harnessing Light and Hypoxia: Application Notes for 1-methoxy-N-(2-nitrobenzyl)propan-2-amine in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the medicinal chemistry applications of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine, a molecule rationally designed for sophisticated drug delivery strategies. While specific literature on this exact compound is nascent, its architecture is a composite of well-characterized moieties, allowing for a robust, principles-based exploration of its potential. The core functionalities—a photolabile 2-nitrobenzyl group and a chiral secondary amine—position it as a versatile tool for two key applications: photo-triggered drug release and hypoxia-activated prodrug systems.

The 2-nitrobenzyl group is a cornerstone of photopharmacology, serving as a "photocleavable protecting group" (PPG) or "cage".[1][2] This moiety can be attached to a pharmacologically active molecule, rendering it inert. Upon irradiation with UV light, a predictable intramolecular rearrangement occurs, cleaving the protecting group and releasing the active drug with high spatiotemporal precision.[1][3] This allows for drug activation at a specific site and time, minimizing off-target effects.

Furthermore, the nitroaromatic scaffold is the basis for many hypoxia-activated prodrugs (HAPs).[4][5][6] The low-oxygen environment characteristic of solid tumors provides a reductive milieu that can metabolize the nitro group. This bio-reduction can trigger a cascade of electronic rearrangements, leading to the cleavage of the molecule and release of an active agent selectively within the tumor microenvironment.[4]

This guide provides detailed protocols for the synthesis of this compound and its subsequent application as both a photocleavable caging agent and a potential hypoxia-activated system. The methodologies are grounded in established chemical principles and are designed to be self-validating for researchers in drug development.

Part 1: Synthesis of this compound

The synthesis of the title compound is readily achievable via a standard reductive amination protocol, a robust and widely used transformation in medicinal chemistry. This procedure couples a primary amine, 1-methoxy-propan-2-amine, with an aldehyde, 2-nitrobenzaldehyde.

Protocol 1.1: Synthesis via Reductive Amination

Materials:

  • 1-methoxy-propan-2-amine

  • 2-nitrobenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzaldehyde (1.0 eq) and anhydrous DCM.

  • Add 1-methoxy-propan-2-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow Start 2-Nitrobenzaldehyde + 1-Methoxy-propan-2-amine Imine Imine Formation (DCM, rt) Start->Imine Reduction Reductive Amination (STAB) Imine->Reduction Quench Aqueous Quench (NaHCO3) Reduction->Quench Workup Extraction & Drying Quench->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Part 2: Application as a Photocleavable System

The primary application of the 2-nitrobenzyl moiety is in the "caging" of bioactive molecules. In this context, this compound can be viewed as a "caged" primary amine. Alternatively, it can be used to cage a therapeutic agent that contains a carboxylic acid, forming a photo-labile amide bond.

Mechanism of Photocleavage

Upon absorption of a photon (typically in the UV-A range, ~350-365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1] This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the caged amine and form a 2-nitrosobenzaldehyde byproduct.[3][7]

G Caged Caged Compound (2-Nitrobenzyl Amine) Excited Excited State Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrange Rearrangement AciNitro->Rearrange Released Released Amine + 2-Nitrosobenzaldehyde Rearrange->Released

Caption: Photocleavage mechanism of a 2-nitrobenzyl protected amine.

Protocol 2.1: Photolytic Deprotection (Uncaging) in Solution

This protocol outlines a general procedure for the photolytic cleavage of a 2-nitrobenzyl protected compound in solution.

Materials:

  • This compound derivative (caged compound)

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., Mercury arc lamp, UV LED array) with a band-pass filter (e.g., 365 nm)

  • Stir plate and stir bar

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired solvent at a known concentration (e.g., 10-100 µM). The solvent should be transparent at the irradiation wavelength.

  • Actinometry (Recommended): To ensure reproducible results, determine the photon flux of your light source using a chemical actinometer, such as 2-nitrobenzaldehyde.[1]

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.

    • Place the cuvette at a fixed distance from the UV light source. For high-power lamps, use a cooling system to maintain a constant temperature.

    • Stir the solution during irradiation to ensure homogeneity.

  • Monitoring:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 30 minutes), take an aliquot of the solution.

    • Analyze the aliquots by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the released amine and the 2-nitroso byproduct.

  • Data Analysis: Plot the concentration of the caged compound versus irradiation time to determine the uncaging kinetics. The quantum yield of photolysis can be calculated if the photon flux is known.

ParameterTypical Value RangeReference
Irradiation Wavelength 350 - 365 nm[8]
Quantum Yield (Φ) 0.01 - 0.2[3]
Solvent Aqueous buffers, MeOH, ACN[1]
Half-life (t₁/₂) at constant flux Seconds to hours[9]

Table 1: Typical parameters for 2-nitrobenzyl photocleavage.

Protocol 2.2: In Vitro Evaluation of Photo-activated Cytotoxicity

This protocol assesses the biological activity of a photo-released compound in a cell culture model. It assumes this compound is conjugated to a cytotoxic drug.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Caged prodrug, free drug (positive control)

  • UV light source suitable for irradiating microplates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the caged prodrug. Include wells with the free drug as a positive control and untreated cells as a negative control.

  • Irradiation:

    • Create two identical sets of plates.

    • Keep one plate in the dark (the "Dark" control).

    • Expose the second plate to a controlled dose of UV light (e.g., 365 nm for 5-15 minutes). This is the "Light" plate.

  • Incubation: Return both plates to the incubator for a period appropriate for the drug's mechanism of action (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the cell viability for each condition relative to the untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀) for both "Dark" and "Light" conditions. A significant decrease in the IC₅₀ value upon irradiation indicates successful photo-activation.[10][11]

CompoundConditionHypothetical IC₅₀ (µM)
Caged ProdrugDark> 100
Caged ProdrugLight (365 nm)5.2
Free DrugDark4.8

Table 2: Hypothetical cytotoxicity data demonstrating photo-activation.

Part 3: Potential as a Hypoxia-Activated Prodrug

The 2-nitrobenzyl group can also be a trigger for drug release in the reductive environment of hypoxic tumors. One-electron reductases, overexpressed in hypoxic cells, can reduce the nitro group to a nitro radical anion, which can then undergo further reduction and fragmentation to release the active amine.

Protocol 3.1: In Vitro Evaluation of Hypoxia-Selective Activation

This protocol evaluates the differential cytotoxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Materials:

  • Cancer cell line known to have high reductase activity (e.g., HCT116)

  • Cell culture supplies

  • Hypoxia chamber or incubator (capable of maintaining 0.1-1% O₂)

  • 96-well plates

  • Test compound

  • Cell viability reagent (e.g., MTT)

Procedure:

  • Cell Seeding: Seed cells into two identical sets of 96-well plates and allow them to adhere.

  • Compound Treatment: Add serial dilutions of the test compound to both sets of plates.

  • Incubation Conditions:

    • Place one set of plates in a standard cell culture incubator (normoxia, ~21% O₂).

    • Place the second set of plates in a hypoxia chamber (e.g., 0.1% O₂) for the same duration (e.g., 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay on both sets of plates.

  • Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective activation.[12] The ratio of IC₅₀ (normoxia) / IC₅₀ (hypoxia) provides a measure of the hypoxia selectivity index.

G cluster_workflow Hypoxia vs. Normoxia Cytotoxicity Assay Seed Seed Cells in Duplicate Plates Treat Treat with Compound Seed->Treat Normoxia Incubate under Normoxia (21% O2) Treat->Normoxia Hypoxia Incubate under Hypoxia (<1% O2) Treat->Hypoxia AssayN Viability Assay Normoxia->AssayN AssayH Viability Assay Hypoxia->AssayH Analyze Calculate and Compare IC50 Values AssayN->Analyze AssayH->Analyze

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

References

  • Šolomek, T., & Klán, P. (2012). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Li, Y., et al. (2019). A Photocleavable Amphiphilic Prodrug Self-Assembled Nanoparticles with Effective Anticancer Activity In Vitro. PMC. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2022). Photoresponsive prodrug-dye nanoassembly for in-situ monitorable cancer therapy. PMC. [Link]

  • Wendell, C. I., & Boyd, M. J. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]

  • Palom, Y., et al. (1997). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]

  • Gu, Y., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. Nature Protocols. [Link]

  • Gu, Y., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. PubMed. [Link]

  • Gu, Y., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. ResearchGate. [Link]

  • Al-Lawati, H., et al. (2022). Cathepsin B-Cleavable Polymeric Photosensitizer Prodrug for Selective Photodynamic Therapy: In Vitro Studies. MDPI. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Boyer, C., et al. (2010). Photolabile protecting groups: a strategy for making primary amine polymers by RAFT. Polymer Chemistry. [Link]

  • Fukuyama, T., et al. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Wako Chemicals. [Link]

  • AACR. (2018). Abstract 2139: Evaluation of a novel hypoxia-activated prodrug strategy in colorectal cancer cells. [Link]

  • Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Taylor & Francis. (n.d.). Hypoxia-activated prodrugs – Knowledge and References. [Link]

  • Lee, S., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl as the Reducing Agent. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]

  • Ouchi, T., & Ohya, Y. (2008). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary information to overcome common challenges encountered during the purification of this compound, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a systematic approach to its resolution.

Problem 1: My purified this compound shows the presence of starting materials (2-nitrobenzaldehyde or 1-methoxy-2-propanamine).

Cause: This issue typically arises from an incomplete reaction or inefficient purification. The polarity of the product is intermediate between the more polar 2-nitrobenzaldehyde and the less polar (on silica) 1-methoxy-2-propanamine, which can complicate separation.

Solution:

  • Reaction Monitoring: Ensure the reaction has gone to completion before initiating workup. Thin Layer Chromatography (TLC) is an effective tool for monitoring the disappearance of starting materials.

  • Extraction Workup: An acidic wash (e.g., 1M HCl) can be employed to remove the basic 1-methoxy-2-propanamine starting material by converting it into its water-soluble salt. However, be cautious as the product itself is an amine and can also be protonated. A subsequent basic wash (e.g., saturated NaHCO₃) is necessary to neutralize any acid and deprotonate the product before extraction with an organic solvent.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often necessary. Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) to first elute any non-polar impurities and unreacted 2-nitrobenzaldehyde. Gradually increase the polarity to elute your desired product.

    • Basic Modifier: Amines are known to streak on silica gel columns due to interactions with acidic silanol groups.[1] Adding a small amount of a basic modifier like triethylamine (TEA) (0.1% to 5% v/v) or ammonia in methanol (1-2%) to the mobile phase can significantly improve peak shape and separation.[1]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase such as basic or neutral alumina, or an amine-functionalized silica gel.[1] Reversed-phase chromatography (e.g., C18) can also be an effective alternative.[1]

Problem 2: I'm observing significant streaking of my compound during column chromatography.

Cause: As a secondary amine, this compound can interact with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.[1]

Solution:

  • Mobile Phase Modification: This is the most common and effective solution.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.[1] For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of your solvent mixture.

    • Ammonia/Methanol: Prepare a solution of your polar solvent (e.g., methanol) containing 1-2% concentrated ammonium hydroxide.[1] This is particularly useful when a more polar eluent system is required.

  • Column Packing with a Basic Modifier: You can pre-treat the silica gel.

    • Create a slurry of your silica gel in the ammonia-containing polar solvent.

    • Pack the column with this slurry.

    • Equilibrate the packed column with 2-3 column volumes of your initial mobile phase (containing the basic modifier).

    • Load your sample and proceed with the chromatography.[1]

  • Reduce Sample Load: Overloading the column can exacerbate streaking for any compound.[1] Ensure you are not exceeding the loading capacity of your column.

Problem 3: My yield is low after purification.

Cause: Low yields can result from several factors including incomplete reactions, product loss during workup and extraction, or decomposition on the stationary phase during chromatography.

Solution:

  • Optimize Reaction Conditions: Ensure the reaction is driven to completion. This may involve adjusting the stoichiometry of reactants, reaction time, or temperature.

  • Workup and Extraction:

    • Minimize the number of extraction steps.

    • Ensure the pH is appropriate during aqueous washes to prevent your product from partitioning into the aqueous layer.

    • Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Chromatography:

    • The use of basic modifiers in your eluent can prevent irreversible adsorption and decomposition of the amine on the silica gel.

    • If the compound is sensitive, consider faster purification techniques like flash chromatography over gravity chromatography.

Problem 4: I'm observing a yellow coloration in my final product.

Cause: The yellow color can be attributed to the presence of the 2-nitrobenzyl group. However, an intense or unexpected yellowing could indicate the presence of impurities, such as nitrostyrene-type byproducts formed from dehydration or other side reactions. It could also be due to residual starting materials.

Solution:

  • Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to confirm the structure of your product and identify any impurities. The presence of unexpected alkene signals could suggest dehydration byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing colored impurities.[2][3][4]

    • Solvent Screening: Test a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, isopropanol, or mixtures with water.

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent.[2][4] Allow the solution to cool slowly to promote the formation of pure crystals.[2] Collect the crystals by filtration.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities. Be aware that this may also reduce your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The most common and generally effective method is flash column chromatography on silica gel.[5] However, due to the basic nature of the amine, it is highly recommended to use a mobile phase containing a basic modifier like triethylamine (0.5-2%) to prevent streaking and improve separation.[1] If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material.[2]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot your fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (the nitroaromatic ring is UV active) or by using a staining agent if necessary. Combine the fractions that contain only your pure product.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: You would expect to see signals for the aromatic protons of the 2-nitrobenzyl group (typically in the 7-8 ppm region), a singlet for the benzylic CH₂, signals for the methoxy group (a singlet around 3.3 ppm), and signals for the propan-2-amine backbone (methine and methyl protons).

  • ¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the carbons of the propan-2-amine moiety, and the methoxy carbon.

  • Mass Spectrometry: The expected molecular weight is approximately 224.26 g/mol .[6] You would look for the molecular ion peak [M+H]⁺ at m/z 225.

Q4: How should I store the purified this compound?

A4: Amines can be sensitive to air and light. It is best to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes. As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Nitro compounds can be toxic, and amines can be irritants.[7] Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Flash chromatography system (or glass column)

  • TLC plates

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a stock solution of your chosen mobile phase (e.g., 80:20 hexane:ethyl acetate) and add 1% (v/v) triethylamine.

  • Pack the Column:

    • Dry pack the column with silica gel.

    • Wet the column by passing several column volumes of the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate with 1% TEA) through the silica until it is fully saturated and equilibrated.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, create a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound. The optimal gradient will be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing your desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable if the purified product from chromatography is a solid and requires further purification.

Materials:

  • Impure solid this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[2][4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Troubleshooting Summary for Column Chromatography

IssuePotential CauseRecommended Solution
Streaking Acidic silica interacting with basic amine[1]Add 0.5-2% triethylamine or 1-2% ammonia in methanol to the eluent.[1]
Column overload[1]Reduce the amount of sample loaded onto the column.
Poor Separation Inappropriate solvent systemOptimize the mobile phase polarity using TLC. Use a gradient elution.
Co-eluting impuritiesConsider an alternative stationary phase (alumina, C18) or recrystallization.[1]
Low Recovery Irreversible adsorption on silicaUse a basic modifier in the eluent.
Product decompositionWork quickly and avoid prolonged exposure to silica.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Chromatography Column Chromatography (Silica Gel + TEA) Workup->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pure Pure Product Chromatography->Pure if liquid Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Impure Product CheckPurity Analyze by TLC/NMR Start->CheckPurity Problem Identify Problem CheckPurity->Problem Streaking Streaking on TLC/Column? Problem->Streaking PoorSep Poor Separation? Problem->PoorSep AddBase Add Basic Modifier (e.g., TEA) Streaking->AddBase Yes Streaking->PoorSep No AddBase->Problem Pure Pure Product AddBase->Pure Resolved ReduceLoad Reduce Sample Load ChangePhase Use Alumina or Reversed-Phase OptimizeSolvent Optimize Solvent Gradient PoorSep->OptimizeSolvent Yes Recrystallize Recrystallize Product PoorSep->Recrystallize No/Still Impure OptimizeSolvent->Problem OptimizeSolvent->Pure Resolved Recrystallize->Pure

Caption: Decision-making flowchart for troubleshooting purification issues.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Chem355 Labbook-2020. (n.d.). Chem355 Labbook-2020.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Guidechem. (n.d.). 1-Methoxy-N-(4-Nitrobenzyl)-2-Propanamine.
  • PubChem. (n.d.). Methoxyisopropylamine | C4H11NO | CID 123458.

Sources

Technical Support Center: Reductive Amination of 2-Nitrobenzaldehyde & Methoxyamines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2024-OXIME Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges in synthesizing


-methoxy-2-nitrobenzylamine  via the reductive amination of 2-nitrobenzaldehyde  with methoxyamine .

Unlike standard reductive aminations with alkyl amines, this reaction involves an oxime ether intermediate. This distinction is critical: oxime ethers are electronically stable and resistant to mild reducing agents like Sodium Triacetoxyborohydride (STAB). Furthermore, the ortho-nitro group presents a dual challenge: steric hindrance slowing the initial condensation and high susceptibility to undesired reduction (chemoselectivity).

Module 1: The Chemistry Engine

To troubleshoot effectively, you must visualize the reaction pathway. The failure points usually occur at the Oxime Ether stage or during the Chemoselective Reduction .

Reaction Pathway & Failure Analysis

The following diagram illustrates the correct pathway (Green) versus common failure modes (Red).

G Start 2-Nitrobenzaldehyde + Methoxyamine HCl Step1 pH Adjustment (Base added) Start->Step1 Liberate Free Base Inter Oxime Ether Intermediate (Stable, Isolable) Step1->Inter Dehydration (-H2O) Path_Correct Acidic Reduction (NaBH3CN, pH 3-4) Inter->Path_Correct Protonation of N Path_Fail1 Standard Reduction (STAB or NaBH4) Inter->Path_Fail1 Insufficient Activation Path_Fail2 Catalytic Hydrogenation (H2, Pd/C) Inter->Path_Fail2 Non-selective Prod_Correct Target Product: N-Methoxy-2-nitrobenzylamine Path_Correct->Prod_Correct Hydride Attack Prod_Fail1 No Reaction / Stalled at Oxime Path_Fail1->Prod_Fail1 Reagent too weak Prod_Fail2 Over-Reduction: Aniline / Hydroxylamine Path_Fail2->Prod_Fail2 Nitro group reduced

Figure 1: Reaction logic flow. Note that the Oxime Ether is a stable "resting state" that requires specific activation (protonation) to be reduced.

Module 2: The "Gold Standard" Protocol

Use this protocol as your baseline. If your method deviates significantly from this chemistry, align with these parameters before further troubleshooting.

Reagents:

  • Substrate: 2-Nitrobenzaldehyde (

    
     eq)
    
  • Amine: Methoxyamine Hydrochloride (

    
     eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (
    
    
    
    eq)
  • Solvent: Methanol (MeOH) or MeOH/THF (if solubility is poor)

  • pH Control: Glacial Acetic Acid (

    
    ) and Sodium Acetate (
    
    
    
    )
Step-by-Step Workflow
  • Imine Formation (The "Setup"):

    • Dissolve 2-nitrobenzaldehyde and Methoxyamine HCl in MeOH.

    • Add solid NaOAc (

      
       eq) or Pyridine to neutralize the HCl salt.
      
    • Critical: Stir for 2–4 hours. Monitor by TLC/LCMS. You must see the conversion to the Oxime Ether. The 2-nitro group sterically hinders this step; do not rush it. Heat to 40°C if necessary.

  • Activation (The "Acid Drop"):

    • Once the Oxime Ether is formed, cool to 0°C.

    • Add Glacial Acetic Acid until pH is approximately 3–4 . (Use wet pH paper; the solution should be orange/red, not yellow).

  • Reduction (The "Trigger"):

    • Add

      
       portion-wise.
      
    • Allow to warm to RT. Stir overnight.

    • Note: If pH rises above 5 during reaction, add more AcOH. The reduction requires the protonated oxime.

Module 3: Troubleshooting HQ (FAQs)

Issue 1: "My reaction is stuck at the intermediate. I see the Oxime Ether, but no Amine."

Diagnosis: Insufficient activation of the intermediate. Technical Explanation: Unlike alkyl imines (


), oxime ethers (

) are much less basic and the

bond is less polarized. Neutral reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

) are often too weak to reduce oxime ethers efficiently. Solution:
  • Switch Reagent: Use Sodium Cyanoborohydride (

    
    ) .[1][2] It is stable in acid.[2][3]
    
  • Check pH: The pH must be < 4 . The nitrogen of the oxime ether must be protonated (

    
    ) to accept a hydride. If your pH is 6–7, the reaction will stall.
    
  • Alternative: If you cannot use cyanides, use Borane-Pyridine complex (

    
    )  with 6M HCl (added slowly).
    
Issue 2: "I lost my nitro group! I see an aniline peak in the MS."

Diagnosis: Chemoselectivity failure due to aggressive reducing conditions. Technical Explanation: The nitro group (


) is easily reduced to aniline (

) by catalytic hydrogenation (

) or strong hydrides (

). Even

with certain metal salts (like

) will reduce nitro groups. Solution:
  • Strictly Avoid:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Use Boron Hydrides:

    
     and STAB are chemoselective; they will not  reduce an aromatic nitro group under standard conditions.
    
  • Reference: See Lane, C. F., Synthesis 1975 for cyanoborohydride selectivity.

Issue 3: "No reaction at all. Starting material (Aldehyde) is untouched."

Diagnosis: Nucleophile inhibition or Steric blocking. Technical Explanation: Methoxyamine is supplied as an HCl salt. If you dump it into the reaction without a base, the amine remains protonated (


) and is non-nucleophilic. Additionally, the ortho-nitro group twists the aldehyde out of plane, making it harder to attack.
Solution: 
  • Free Base Liberation: Ensure you added NaOAc, Pyridine, or

    
     to release the free methoxyamine (
    
    
    
    ).
  • Dehydration: Add anhydrous

    
     or 
    
    
    
    to the reaction vessel to sequester water and drive the equilibrium toward the oxime ether.

Module 4: Data & Comparison

Table 1: Reducing Agent Compatibility Matrix

Reducing AgentOxime Ether Reduction?Nitro Group Safe?pH RequirementVerdict

Excellent Yes Acidic (pH 3-4) Recommended

(STAB)
Poor / Very SlowYesWeakly AcidicNot Recommended

Moderate (Messy)Mostly Yes*Basic/NeutralRisky (Side reactions)

ExcellentNO (Reduces to Aniline) NeutralDO NOT USE

ExcellentNO N/ADO NOT USE

*NaBH4 can reduce nitro groups in the presence of transition metal impurities or specific solvents.

Module 5: Safety Protocol (Cyanide Hazard)

When using Sodium Cyanoborohydride (


) :
  • HCN Generation: In acidic media (pH < 7), highly toxic

    
     gas can be generated.[2]
    
  • Engineering Controls: ALWAYS perform this reaction in a functioning fume hood.

  • Quenching: Do not pour reaction mixtures directly into acid waste. Quench with aqueous Sodium Hypochlorite (Bleach) or basic water (NaOH) first to oxidize/neutralize cyanide residues before disposal.

References

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135–146.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Sigma-Aldrich. "Sodium Cyanoborohydride Product Information & Safety Data Sheet."[4]

  • Common Organic Chemistry. "Reductive Amination Conditions and Mechanisms."

Sources

Technical Support Center: Preventing Premature Photolysis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methoxy-N-(2-nitrobenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this photolabile compound. Premature photolysis is a critical issue that can compromise experimental results, and this resource offers solutions grounded in scientific principles and extensive laboratory experience.

Understanding the Challenge: The 2-Nitrobenzyl Protecting Group

This compound belongs to a class of molecules known as "caged compounds." The 2-nitrobenzyl group is a widely used photolabile protecting group (PPG) that masks the amine's functionality.[1][2][3] Upon exposure to specific wavelengths of light, the protecting group is cleaved, releasing the active amine.[1][4] This precise spatiotemporal control is invaluable in various applications, from fundamental biological studies to drug delivery.[1][5][6]

However, the very property that makes this compound useful—its sensitivity to light—also presents a significant handling challenge. Unintended exposure to ambient or laboratory light can lead to premature "uncaging," resulting in a mixed population of protected and deprotected molecules, which can confound experimental outcomes.

The Mechanism of Photolysis

The photolytic cleavage of the 2-nitrobenzyl group is a well-studied process.[1][7] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[2] This initiates a series of rearrangements that ultimately release the protected amine and form a 2-nitrosobenzaldehyde byproduct.[2][7] The efficiency of this process, known as the quantum yield, is influenced by factors such as the wavelength of light, solvent, and the nature of the protected molecule.[2][8]

Troubleshooting Guide: Minimizing Premature Photolysis

This section addresses common issues encountered during the handling and use of this compound, providing actionable solutions based on established best practices for light-sensitive compounds.[9][10][11]

Issue 1: Compound degradation observed during routine handling and solution preparation.

Root Cause: Exposure to ambient laboratory lighting. Standard fluorescent or LED lighting in a laboratory emits a broad spectrum of light, including wavelengths that can initiate photolysis.

Solution:

  • Work in a Dark or Red-Light Environment: Whenever possible, handle the solid compound and prepare solutions in a darkened room or under red light conditions.[9] Red light has a longer wavelength and lower energy, which is less likely to trigger photolysis of 2-nitrobenzyl compounds.[12]

  • Use Amber or Opaque Containers: Store the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil to block out light.[9][10][13]

  • Minimize Exposure Time: Plan your experiments to minimize the time the compound is exposed to any light source. Prepare solutions immediately before use if feasible.

Issue 2: Inconsistent experimental results, suggesting partial deprotection.

Root Cause: Inadequate protection during experimental procedures, such as cell culture, incubation, or analysis.

Solution:

  • Shield Experimental Setups: Cover microplates, culture flasks, and other experimental vessels with aluminum foil or light-blocking lids during incubation periods.[9]

  • Modify Analytical Procedures: For analytical techniques like HPLC or LC-MS, use amber autosampler vials and minimize the time samples spend in the instrument before injection.[12] If possible, use a system with a cooled autosampler to further reduce potential degradation.

  • Incorporate Control Experiments: Always include a "no-light" control in your experimental design. This sample should be handled identically to the experimental samples but kept in complete darkness. Comparing the results of the "no-light" control to your experimental samples can help quantify the extent of any premature photolysis.

Issue 3: Unexpected biological activity in "caged" compound control groups.

Root Cause: The presence of the active, deprotected amine due to unintentional photolysis, leading to off-target effects.

Solution:

  • Purity Assessment Before Use: Before beginning a series of experiments, verify the purity of your stock solution of this compound using a suitable analytical method like HPLC-UV or LC-MS. This will confirm the initial integrity of the compound.

  • Consider Scavengers or Quenchers: In some experimental systems, the photolysis byproducts, such as 2-nitrosobenzaldehyde, can have biological effects. While not directly preventing premature photolysis of the parent compound, including scavengers in your experimental buffer can help mitigate the effects of any unintentionally formed byproducts. However, this should be approached with caution as the scavenger itself could interfere with the experiment.

  • Optimize Wavelength for Deliberate Uncaging: Ensure that the light source used for the intended photolysis is appropriately filtered to emit only the desired wavelengths (typically in the near-UV range for nitrobenzyl compounds).[2] This will maximize the efficiency of the intended uncaging while minimizing exposure to other potentially harmful wavelengths.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the photolysis of 2-nitrobenzyl compounds?

The optimal wavelength for cleavage of 2-nitrobenzyl and its derivatives is typically in the near-UV range, between 350 nm and 420 nm.[2] The methoxy group in this compound helps to shift the absorption maximum to longer, less phototoxic wavelengths, making it suitable for biological applications.[2]

Q2: How can I store solutions of this compound to ensure long-term stability?

For long-term storage, it is recommended to store solutions at -20°C or -80°C in amber or foil-wrapped vials to protect from both light and thermal degradation.[9] Before use, allow the solution to thaw to room temperature in the dark.

Q3: Can I use a standard laboratory microscope to visualize my experiment without causing premature photolysis?

Standard microscope light sources can cause photolysis. If visualization is necessary, use the lowest possible light intensity and the shortest possible exposure time. Consider using filters to block UV and short-wavelength visible light. For highly sensitive experiments, two-photon microscopy can be an alternative, as it uses longer wavelengths that are less likely to cause unintended photolysis.[14]

Q4: Are there any chemical incompatibilities I should be aware of?

While the 2-nitrobenzyl group is relatively stable, strong reducing agents should be avoided as they could potentially reduce the nitro group and alter the compound's photochemical properties. Always consult the material safety data sheet (MSDS) for specific chemical compatibility information.

Q5: How can I confirm that premature photolysis has occurred?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for detecting and quantifying both the caged and uncaged forms of the compound. By comparing a light-exposed sample to a dark control, you can determine the extent of photolysis.

Experimental Protocols & Visualizations

Protocol 1: Preparation and Handling of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing light exposure.

  • Preparation: Conduct all steps in a darkened room or under red light.

  • Weighing: Tare an amber glass vial on an analytical balance. Add the desired amount of solid this compound to the vial and record the weight.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Wrap the vial in aluminum foil for extra protection and store it at the recommended temperature (-20°C or -80°C).

Data Presentation: Recommended Handling Conditions
ConditionRecommendationRationale
Lighting Darkroom or red light (wavelength >600 nm)Minimizes exposure to wavelengths that can initiate photolysis.[12]
Containers Amber glass vials or tubes wrapped in aluminum foilBlocks UV and visible light.[9][10][13]
Temperature -20°C or -80°C for long-term storageReduces the rate of potential thermal degradation.
Oxygen Degassing with an inert gas (e.g., Argon) is optional but recommended for sensitive applicationsOxygen can sometimes interfere with the excited state of the chromophore.[2]
Visualization: Photolysis Mechanism and Prevention Workflow

The following diagrams illustrate the key concepts discussed in this guide.

cluster_photolysis Photolysis Mechanism Caged 1-methoxy-N-(2-nitrobenzyl) propan-2-amine Excited Excited State Caged->Excited Photon (hν) Intermediate aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Uncaged Active Amine + 2-nitrosobenzaldehyde Intermediate->Uncaged Rearrangement

Caption: The photolysis mechanism of the 2-nitrobenzyl protecting group.

cluster_workflow Workflow for Preventing Premature Photolysis Start Start: Solid Compound Handling Handling: Dark/Red Light Start->Handling Storage Storage: Amber Vials, -20°C Handling->Storage Experiment Experiment: Light-Shielded Setup Handling->Experiment Storage->Experiment Analysis Analysis: Protected Samples Experiment->Analysis End End: Reliable Data Analysis->End

Caption: Recommended workflow to prevent premature photolysis.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(10), 3143–3153. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Wendell, C. I., & Boyd, M. J. (2015, February 11). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • Singh, A., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Wan, P., & Muralidharan, S. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Journal of the American Chemical Society, 108(17), 5171–5177. [Link]

  • Slanina, T., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12267–12275. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Horsfall, A. (2020, June 22). Release the molecule! Photolabile protecting groups. Chembites. [Link]

  • Bio-Synthesis. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]

  • Yamashita, T., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Gurney, A. M. (1993). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Welle, A., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Wan, P., & Muralidharan, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775–1780. [Link]

  • Ortegón, Y., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCr Journals. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Richard, E. A., & Zucker, R. S. (1995). Flash photolysis of caged compounds in Limulus ventral photoreceptors. The Journal of General Physiology, 106(6), 1123–1152. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the experimental setup combining IR video.... [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • ResearchGate. (2025, August 7). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Harvard University. [Link]

Sources

Technical Support Center: Light-Sensitive Nitrobenzyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photochemistry Support Hub. Subject: Handling, Storage, and Uncaging of o-Nitrobenzyl (ONB) Caged Amines. Ticket Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with photocaged amines utilizing the o-nitrobenzyl (ONB) protecting group. These reagents are chemically engineered to be inert until activated by specific wavelengths of light (typically UV, 300–400 nm). While powerful, they are susceptible to "Dark Hydrolysis" (premature breakdown), Inner Filter Effects (optical interference by byproducts), and pH-dependent release kinetics .

This guide bypasses generic advice to address the specific physicochemical failure points of ONB systems.

Module 1: Critical Storage & Stability

Preventing degradation before the experiment begins.

Q: My compound arrived on dry ice. Can I store it at -20°C in the box it came in? A: No. The cardboard box is insufficient. ONB compounds are sensitive to both moisture and ambient light.

  • The Risk: The carbamate linkage connecting the nitrobenzyl group to your amine is susceptible to spontaneous hydrolysis, especially if the compound is a salt.

  • The Protocol:

    • Transfer the vial immediately to an opaque, desiccated environment.

    • Temperature: Long-term storage at -80°C is preferred for high-value libraries; -20°C is acceptable for active use.

    • The "Dark & Dry" Rule: Wrap vials in aluminum foil if they are not amber glass. Place inside a secondary container with active desiccant (e.g., Drierite).

Q: Can I make a stock solution in water? A: Avoid if possible.

  • The Science: Water promotes background hydrolysis (uncaging without light). Furthermore, o-nitrosobenzaldehyde (the byproduct) formation pathways can be erratic in aqueous stocks over time.

  • Recommendation: Prepare high-concentration stocks (10–100 mM) in anhydrous DMSO or DMF . These aprotic solvents suppress hydrolytic cleavage. Store these stocks at -20°C, shielded from light. Only dilute into aqueous buffer immediately prior to the experiment.

Module 2: Solubilization & Preparation

Getting the chemistry right before the light hits.

Q: My compound is precipitating when I dilute the DMSO stock into my buffer. A: This is a common "Crash-Out" event.

  • Cause: The ONB group is highly lipophilic. When you dilute a 50 mM DMSO stock into an aqueous buffer, the sudden polarity shift forces the hydrophobic cage to aggregate.

  • Troubleshooting:

    • Step 1: Lower the final concentration. Many ONB-caged amines are only soluble up to ~100 µM in aqueous media.

    • Step 2: Use a surfactant. Adding 0.05% Pluronic F-127 or Tween-20 can stabilize the dispersion without interfering with photolysis.

    • Step 3: Vortex during addition. Do not add DMSO to a static buffer; add it to a vortexing solution to ensure rapid mixing.

Solvent Compatibility Table

SolventSuitabilityRisk FactorNotes
Anhydrous DMSO Excellent LowIdeal for Stock Solutions (>1 month stability).
Anhydrous DMF Good LowGood alternative; easier to remove by evaporation.
Water/PBS Poor HighHydrolysis risk. Use only for immediate experiments (<4 hours).
Ethanol/Methanol Moderate MediumCan cause transesterification over long periods.
Module 3: Experimental Uncaging (The Protocol)

Maximizing yield and minimizing toxicity.

The Mechanism: Understanding the Norrish Type II mechanism is vital for troubleshooting. Upon UV irradiation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1] This decays to a hemiacetal, which collapses to release your free amine, CO₂, and the toxic byproduct o-nitrosobenzaldehyde .

Visualization: The Uncaging Pathway & Failure Points

ONB_Mechanism Caged Caged Amine (Ground State) Excited Excited State (Diradical) Caged->Excited UV Light (365nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Hemiacetal Aci->Hemiacetal Dark Reaction (pH Dependent) FreeAmine Free Amine (Payload) Hemiacetal->FreeAmine Collapse Byproduct o-Nitrosobenzaldehyde (TOXIC BYPRODUCT) Hemiacetal->Byproduct + CO2 Byproduct->Caged Inner Filter Effect (Absorbs UV) Byproduct->FreeAmine Schiff Base Formation

Figure 1: The Norrish Type II Photocleavage Mechanism. Note the red dotted lines indicating how the byproduct can sabotage the reaction via optical interference (Inner Filter) or chemical scavenging (Schiff Base).

Module 4: Troubleshooting & FAQs

Q: I irradiated for 10 minutes, but my yield is stuck at 40%. Why? A: You are likely experiencing the Inner Filter Effect (IFE) .

  • The Issue: The byproduct, o-nitrosobenzaldehyde, strongly absorbs UV light at ~300–350 nm. As the reaction proceeds, this byproduct accumulates and "steals" the photons intended for your caged compound.

  • The Fix:

    • Pulse vs. Continuous: Use pulsed light rather than continuous irradiation to allow diffusion of fresh substrate into the focal volume.

    • Wavelength Shift: If possible, shift excitation to 405 nm . While the extinction coefficient of the ONB group is lower at 405 nm, the byproduct absorbs significantly less at this wavelength, allowing for deeper penetration and higher conversion.

    • Add a Scavenger: Add semicarbazide or hydroxylamine to the buffer. These react with the nitrosobenzaldehyde to form an oxime, which has a different absorption spectrum and prevents it from reacting with your released amine.

Q: The cells die after uncaging. Is the UV light killing them? A: It is more likely the chemical byproduct .

  • The Science: o-Nitrosobenzaldehyde is highly reactive and cytotoxic. It can cross-link proteins via Schiff base formation.

  • The Fix:

    • Wash-out: If doing live-cell imaging, perform the uncaging in a flow chamber where the buffer is continuously replaced.

    • Scavenging: As mentioned above, include 1–5 mM semicarbazide (if biologically compatible with your system) to neutralize the aldehyde.

Q: Does pH matter? A: Yes, critically.

  • The collapse of the hemiacetal intermediate (see Figure 1) is rate-limiting and acid-catalyzed. However, extremely low pH can protonate the amine, affecting its release kinetics.

  • Optimal Range: Maintain pH between 7.0 and 7.4 . Avoid pH > 8.5, as the rate of dark hydrolysis increases, and the uncaging kinetics slow down.

Visualization: Troubleshooting Decision Matrix

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Uncaging Start->LowYield Toxicity Cell Toxicity / Sample Degradation Start->Toxicity Precip Precipitation Start->Precip CheckWavelength Check Wavelength (Switch to 405nm?) LowYield->CheckWavelength CheckIFE Inner Filter Effect? Add Semicarbazide LowYield->CheckIFE Toxicity->CheckIFE Byproduct is Toxic CheckConc Reduce Concentration (<100µM) Precip->CheckConc AddSurf Add Pluronic F-127 Precip->AddSurf

Figure 2: Rapid Diagnostic Flowchart for common ONB experimental failures.

References
  • Klán, P., et al. (2013).[2] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.[2] Link

  • Ellis-Davies, G. C. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4(8), 619–628. Link

  • Waluś, M., et al. (2020). "Photocaging of Amines: A Review." Chemistry – A European Journal, 26(38), 8344–8361. Link

  • Specht, A., et al. (2006). "New Photoremovable Protecting Groups for Carboxylic Acids and Amines Based on the o-Nitrobenzyl Chromophore." ChemBioChem, 7, 1690-1695. Link

Sources

Minimizing side reactions in the synthesis of hindered secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in the Synthesis of Hindered Secondary Amines Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide

Introduction: The Steric-Kinetic Conflict

Synthesizing hindered secondary amines presents a classic conflict between thermodynamics and kinetics. The steric bulk required for your target molecule is the very feature that retards the desired nucleophilic attack, allowing faster, undesired side pathways to dominate.

In this guide, we address the three most common synthetic routes and their associated failure modes:

  • Reductive Amination: Failure of imine formation leading to direct ketone reduction.

  • Buchwald-Hartwig Cross-Coupling:

    
    -hydride elimination leading to dehalogenation.
    
  • Nucleophilic Substitution (

    
    ):  Elimination (E2) dominating over substitution.
    

Module 1: Reductive Amination

The Issue: The formation of the intermediate imine/iminium ion is unfavorable due to steric clash, leaving the ketone vulnerable to direct reduction.[1]

Diagnostic Pathway

If your LCMS shows a large amount of alcohol (reduced ketone) and unreacted amine, your imine formation equilibrium is the bottleneck.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired imine formation and the undesired direct reduction.

ReductiveAmination Ketone Ketone + Amine Imine Imine / Iminium (Sterically Disfavored) Ketone->Imine Slow Equilibrium (-H2O) Alcohol Alcohol Byproduct (Dead End) Ketone->Alcohol Direct Reduction (Fast if Imine slow) Product Hindered Amine (Target) Imine->Product Hydride Reduction

Figure 1: Kinetic competition in reductive amination. The red path dominates when sterics hinder imine formation.

Troubleshooting & FAQs

Q: I am using NaBH(OAc)3 with a hindered ketone, but I only get the alcohol byproduct. Why? A: Sodium triacetoxyborohydride is a mild reductant, but it requires the imine to be present. With hindered substrates (e.g., tert-butyl ketones or adamantyl amines), the equilibrium constant (


) for imine formation is extremely low. The reductant eventually reduces the small amount of free ketone present, shifting the equilibrium until all ketone is consumed as alcohol.
  • Solution: You must force the imine formation before adding the reductant. Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Q: Can I use microwave irradiation to speed up the imine formation? A: Yes, but be cautious. While heat improves the kinetics of imine formation, it also accelerates decomposition.

  • Protocol Adjustment: Heat the amine, ketone, and Ti(OiPr)4 (neat or in minimal toluene) at 100-120°C for 1-2 hours without the reductant. Cool to room temperature, dilute with methanol, and then add NaBH4. This "stepwise" approach is critical for hindered systems.

Module 2: Buchwald-Hartwig Amination

The Issue: Steric bulk around the metal center promotes


-hydride elimination  over the desired reductive elimination.
Diagnostic Pathway

If your reaction yields the dehalogenated arene (Ar-H) and the imine isomer of your starting amine, you are suffering from


-hydride elimination.[3]
Visualizing the Catalytic Cycle & Failure

BuchwaldHartwig Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Here) OxAdd->AmineBind HNR2 Deprot Deprotonation AmineBind->Deprot Base Deprot->Pd0 Reductive Elimination (Desired) SideProd Dehalogenated Arene + Imine Deprot->SideProd Beta-Hydride Elimination Product C-N Product

Figure 2: The Buchwald-Hartwig cycle. Bulky substrates increase the barrier to reductive elimination (green), favoring the beta-hydride elimination pathway (red).

Troubleshooting & FAQs

Q: My reaction stalls after 20% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning . In hindered amine synthesis, if the reductive elimination is slow, the unstable Pd(II)-amido intermediate can decompose, often precipitating Palladium black.

  • Solution: Switch to a Precatalyst system (e.g., Pd-G3 or Pd-G4 precatalysts from the Buchwald lab). These generate the active L-Pd(0) species efficiently without requiring an induction period or excess reducing agent.

Q: Which ligand should I use for a secondary amine with an


-chiral center? 
A:  You need a ligand that creates a spacious yet protective pocket.
  • Recommendation: BrettPhos or RuPhos .

    • Why? These dialkylbiaryl phosphine ligands are exceptionally bulky. They destabilize the Pd(II) intermediate, accelerating the rate-determining reductive elimination step, thereby outcompeting the

      
      -hydride elimination pathway.
      

Module 3: Nucleophilic Substitution ( )

The Issue: "Alkylation of amines sucks." With hindered substrates, the amine acts as a base rather than a nucleophile.

Comparison of Outcomes
Parameter

(Direct Alkylation)
Reductive AminationBuchwald-Hartwig
Primary Risk Elimination (E2) of alkyl halideReduction of KetoneDehalogenation of Arene
Hindered Rate Extremely SlowModerateFast (with right ligand)
Selectivity Poor (Polyalkylation)HighHigh
Verdict AVOID RECOMMENDED RECOMMENDED

Q: Can I use a hindered base like DIPEA to prevent polyalkylation? A: No. Adding a hindered base only suppresses protonation of the product; it does not stop the E2 elimination of your alkyl halide. If you must alkylate, use a polar aprotic solvent (DMF, DMSO) to accelerate the


 rate, but be prepared for low yields.

Validated Experimental Protocols

Protocol A: Ti(OiPr)4-Mediated Reductive Amination

Best for: Extremely hindered ketones/amines where standard conditions fail.

  • Imine Formation:

    • To a flame-dried flask under

      
      , add Ketone  (1.0 equiv) and Amine  (1.2 equiv).
      
    • Add Ti(OiPr)4 (1.5 - 2.0 equiv) neat.

    • Note: If solids are present, add minimal dry Toluene.

    • Stir at rt to 60°C for 6–12 hours. (Monitor by IR for disappearance of C=O stretch or consumption of SM).

  • Reduction:

    • Cool the viscous mixture to 0°C.

    • Dilute with dry MeOH (concentration ~0.2 M).

    • Cautiously add NaBH4 (1.5 equiv) portion-wise. (Warning: Exothermic/Gas evolution).

    • Allow to warm to rt and stir for 2 hours.

  • Workup (Critical):

    • Quench by adding 1N NaOH (or aqueous

      
      ) to precipitate titanium salts as a white solid (
      
      
      
      ).
    • Filter through a Celite pad. Wash with EtOAc.

    • Extract the filtrate with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Bulky Buchwald-Hartwig Coupling

Best for: Linking hindered secondary amines to aryl halides.

  • Setup:

    • Charge a vial with Aryl Halide (1.0 equiv), Hindered Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Add BrettPhos Pd G4 Precatalyst (1–3 mol%).

  • Reaction:

    • Evacuate and backfill with Argon (3x).

    • Add 1,4-Dioxane (degassed, 0.2 M).

    • Stir at 100°C for 1–4 hours.

  • Workup:

    • Cool to rt. Dilute with EtOAc/Water.

    • Filter through silica/Celite to remove Pd residues.

References

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990.
  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Mechanisms of Amine Alkylation

    • Master Organic Chemistry.
  • Beta-Hydride Elimination Insights

    • Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes.

Sources

Technical Support Center: Purification of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for researchers working with 1-methoxy-N-(2-nitrobenzyl)propan-2-amine . It synthesizes chromatographic principles with specific physicochemical properties of this secondary amine.

Case ID: PUR-2NB-AMINE Status: Active Assigned Specialist: Senior Application Scientist Molecule Class: Secondary Benzylic Amine / Nitroaromatic

Molecule Profile & Chromatographic Behavior

Before troubleshooting, verify your analyte's properties. This molecule contains a basic secondary amine center and a polar nitro group.

  • pKa Estimate: ~9.5–10.5 (Secondary amine).

  • Silica Interaction: High. The basic nitrogen will protonate upon contact with acidic silanol groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) on standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption.
    
  • UV Activity: Good. The 2-nitrobenzyl moiety is a strong chromophore (absorbs at 254 nm).

  • Physical State: Likely a viscous yellow/orange oil.

Method Development (The "Setup")

Q: I am seeing a long streak from the baseline to the solvent front on my TLC. How do I fix this?

A: This is the classic "amine effect." The amine is interacting ionically with the silica.[1][2] You must neutralize the silica surface.[1][3]

The Fix: Add Triethylamine (TEA) to your mobile phase.[1][3]

  • Standard Protocol: Add 1% (v/v) TEA to your hexane/ethyl acetate mixture.[1]

  • Mechanism: TEA is a stronger base than your secondary amine. It saturates the acidic silanol sites on the silica, effectively "capping" them so your product can elute as a free base without dragging.

Critical Check: always pre-treat your TLC plate. Dip the empty plate in the eluent containing TEA and dry it before spotting your compound. If you don't, the acidic silica on the dry plate will still cause streaking during the initial run.

Q: What is the recommended mobile phase system?

A: Start with Hexane / Ethyl Acetate (EtOAc) with a modifier.[1] Although Dichloromethane (DCM) / Methanol (MeOH) is common for amines, it is often too strong for this molecule, pushing the Rf too high (0.8–0.9) where separation is poor.[4]

Recommended Gradient Table:

PhaseCompositionAdditivePurpose
Equilibration 100% Hexane1% TEANeutralize column acidity.
Start 95% Hexane / 5% EtOAc1% TEAElute non-polar impurities.
Target Elution 80% Hexane / 20% EtOAc1% TEATarget Rf range 0.25 – 0.35.
Wash 50% Hexane / 50% EtOAc1% TEAElute polar byproducts.
Q: My product is UV active, but I want a backup stain. What works for this specific amine?

A: While the nitro group makes it UV active at 254 nm, relying solely on UV can miss non-aromatic impurities.

  • Ninhydrin: The gold standard for amines. Secondary amines typically stain reddish-brown or yellow (unlike the deep purple of primary amines). Note: The nitro group does not inhibit this reaction.

  • Iodine (

    
    ) Chamber:  Universal. The amine will absorb iodine rapidly, appearing as a dark brown spot.
    
  • Dragendorff’s Reagent: Highly specific for secondary/tertiary amines, producing bright orange spots.

Execution & Optimization

Q: How do I pack the column to prevent "cracking" when using TEA?

A: TEA generates heat when it reacts with silica (acid-base exotherm). If you add TEA directly to a dry column or a packed slurry, the heat can boil the solvent, cracking the silica bed.

The "Slurry-Pre-Treat" Protocol:

  • Mix: Prepare your silica slurry in a beaker using Hexane + 1% TEA.

  • Wait: Stir for 5 minutes to allow the exotherm to dissipate outside the column.

  • Pour: Pour the cool, neutralized slurry into the column.

  • Flush: Run 2 column volumes (CV) of the starting mobile phase (Hex/EtOAc/TEA) to ensure equilibrium.

Q: I isolated the product, but it smells like fish (TEA contamination). How do I remove it?

A: TEA has a high boiling point (~89°C) and can linger.

  • Azeotrope: Rotovap your product with excess DCM or Ethanol multiple times.

  • High Vac: Dry the oil under high vacuum (< 1 mbar) for 4–6 hours.

  • Validation: Check

    
     NMR. TEA shows a characteristic quartet at ~2.5 ppm and triplet at ~1.0 ppm. If peaks persist, repeat the azeotrope step.
    

Troubleshooting Decision Tree

The following logic flow details how to rescue a purification that is failing due to poor resolution or recovery.

PurificationLogic Start Start: Crude Mixture TLC_Check Run TLC (Hex/EtOAc 3:1) Start->TLC_Check Streak Is the spot streaking? TLC_Check->Streak Add_TEA Add 1% TEA to Eluent & Pre-soak Plate Streak->Add_TEA Yes (Tailing) Sep_Check Is Rf between 0.2 and 0.4? Streak->Sep_Check No (Round Spot) Retest Retest TLC Add_TEA->Retest Retest->Sep_Check Good Proceed to Flash Column (Slurry pack with TEA) Sep_Check->Good Yes Too_Polar Rf > 0.5 (Moves too fast) Sep_Check->Too_Polar No (Too High) Too_Stuck Rf < 0.1 (Stuck at baseline) Sep_Check->Too_Stuck No (Too Low) Reduce_Polarity Reduce EtOAc to 5-10% Too_Polar->Reduce_Polarity Switch_Solvent Switch to DCM/MeOH (95:5) + 1% NH4OH Too_Stuck->Switch_Solvent Reduce_Polarity->Good Switch_Solvent->Good

Caption: Logical workflow for optimizing amine purification on silica gel. Blue nodes represent decision points; Green nodes represent successful conditions.

Advanced Troubleshooting (The "Help Desk")

Issue: "I lost my product on the column."

Diagnosis: The amine likely formed a salt with the silica and is permanently stuck. Solution: Flush the column with a "rescue solvent": DCM / Methanol / Ammonium Hydroxide (90:9:1) .

  • Why? The ammonium hydroxide (

    
    ) is a stronger base than TEA and will displace your secondary amine from the silica sites.
    
  • Caution: This will elute everything remaining on the column. You will likely need to re-purify the resulting material, but at least you will recover your mass.

Issue: "My NMR shows the product is a salt, but I need the free base."

Diagnosis: If you used an acidic workup or chloroform (which can be slightly acidic), the amine may be protonated. Solution:

  • Dissolve the oil in DCM.

  • Wash with saturated aqueous

    
     or 
    
    
    
    .
  • Dry organic layer over

    
     (Sodium Sulfate).[5]
    
  • Concentrate. Do not use Magnesium Sulfate (

    
    ) for sensitive amines as it is slightly acidic.
    

References

  • Org. Synth. 2002, 79, 186. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides.[6] (Demonstrates purification of similar secondary benzylic amines).

  • Reich, H. J. Handout on Chromatographic Solvents and Modifiers. University of Wisconsin-Madison. (Authoritative guide on pKa and solvent selectivity).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on Flash Chromatography).

  • Biotage Technical Guide. Strategies for Flash Chromatography of Basic Compounds. (Industrial standard for amine purification).

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine using 1H NMR spectroscopy. As a secondary amine possessing both a chiral center and a sterically demanding ortho-nitro group, this molecule presents unique analytical challenges including diastereotopic splitting and rotameric broadening .

This document compares analytical approaches (Solvent Selection) and structural differentiation strategies (Regioisomer Discrimination) to provide a robust framework for verification.

Part 1: Structural Deconstruction & Analytical Challenges

The molecule consists of two primary domains linked by a secondary amine:

  • The Chiral Aliphatic Chain: A 1-methoxypropan-2-yl group. The C2 position is a stereocenter (R/S), which renders the adjacent methylene protons (C1) diastereotopic .

  • The Aromatic Anchor: A 2-nitrobenzyl group. The nitro group at the ortho position creates a strong deshielding cone and steric hindrance that differentiates it from meta or para isomers.

The Core Analytical Challenge: Diastereotopicity

Unlike simple alkyl chains, the C1 protons (


 and 

) in the methoxy group are chemically non-equivalent due to the adjacent chiral center at C2.[1]
  • Standard Expectation: A doublet (d) for the

    
     group.
    
  • Actual Observation: An ABX system (or AB part of ABX), appearing as two distinct sets of signals (doublet of doublets) with geminal coupling (

    
    ) and vicinal coupling (
    
    
    
    ).

Part 2: Comparative Analysis of Analytical Conditions

To maximize resolution and structural information, we compare the performance of the two industry-standard solvents: Deuterated Chloroform (


)  and Deuterated Dimethyl Sulfoxide (

)
.
Comparison 1: Solvent Performance Guide
FeatureOption A:

Option B:

Application Scientist Verdict
Amine Proton (

)
Often broad, weak, or invisible due to rapid exchange.Sharp, well-defined triplet (or broad singlet).Use DMSO if proving the secondary amine existence is critical.
Resolution Excellent. Sharp lines for aliphatic protons.Slightly viscous; lines may be broader.Use

for resolving the diastereotopic

coupling.
Chemical Shifts Standard reference range.Significant downfield shift for

and adjacent protons.
Use

for comparison with standard databases.
Water Peak ~1.56 ppm (usually non-interfering).~3.33 ppm (often overlaps with methoxy signals).Use

to avoid masking the crucial

singlet.

Recommendation: Start with


  for structural assignment of the carbon skeleton. Use 

only if the

proton integration is required for purity assays.

Part 3: Comparative Regioisomer Discrimination

Distinguishing the target (2-nitro) from its potential synthetic byproducts or isomers (3-nitro, 4-nitro) is critical.

IsomerAromatic Region Pattern (Low Field)Key Differentiator
2-Nitro (Target) ABCD System. One proton significantly deshielded (~8.0 ppm) appearing as a doublet. Complex splitting due to lack of symmetry.Deshielded doublet (

) + Benzylic

may appear as a broad singlet or AB system due to steric hindrance.
4-Nitro (Alternative) AA'BB' System. Two distinct doublets (roofing effect common). Symmetric appearance.Symmetry. The pattern is clean and symmetric.
3-Nitro (Alternative) ABCD System. One singlet-like peak (isolated

between

and alkyl).
Isolated Singlet. The proton at position 2 appears as a narrow triplet or singlet.

Part 4: Detailed Spectral Assignment (in )

The following data represents the theoretical high-resolution expectation for the target molecule.

The Aliphatic Region (High Field)
Proton GroupShift (

ppm)
MultiplicityIntegralMechanistic Insight

(Methyl)
1.05 - 1.15Doublet (

)
3HCouples with the chiral methine (

).

(Methine)
2.85 - 3.00Multiplet (

)
1HThe chiral center. Complex splitting due to coupling with

,

, and both diastereotopic

protons.

(Methoxy)
3.30 - 3.35Singlet (

)
3HSharp singlet. May overlap with solvent impurities in DMSO.

3.25 - 3.30dd (ABX)1HDiastereotopic Proton A. Geminal coupling to

(~10Hz) + Vicinal to

.

3.35 - 3.45dd (ABX)1HDiastereotopic Proton B. Distinct chemical environment from

.
The Mid-Field Region
Proton GroupShift (

ppm)
MultiplicityIntegralMechanistic Insight
Benzylic

3.95 - 4.10Singlet (

)
2HMay show slight broadening or AB character if the chiral center induces magnetic non-equivalence through space.
Amine

1.5 - 2.5Broad (

)
1HHighly variable. Disappears on

shake.
The Aromatic Region (Low Field)
Proton GroupShift (

ppm)
MultiplicityIntegralMechanistic Insight
Ar-

(ortho to

)
7.95 - 8.05Doublet (

)
1HMost deshielded due to anisotropic effect of the nitro group.
Ar-

(para to alkyl)
7.55 - 7.65Triplet (

)
1HStandard aromatic triplet.
Ar-

(meta to

)
7.35 - 7.45Triplet (

)
1HOverlapping signals likely.
Ar-

(ortho to alkyl)
7.60 - 7.70Doublet (

)
1HShielded relative to

.

Part 5: Visualization of Analytical Logic

Diagram 1: Diastereotopic Assignment Logic

This decision tree guides the researcher through the complex splitting of the methoxy-adjacent protons.

Diastereotopicity Start Analyze Methoxy-CH2 Region (3.2 - 3.5 ppm) IsDoublet Is it a clean doublet? Start->IsDoublet ChiralCheck Check Chiral Center IsDoublet->ChiralCheck No (Complex) Re-evaluate Structure Re-evaluate Structure IsDoublet->Re-evaluate Structure Yes (Suspect Achiral Impurity) ABXSystem Identify ABX System (Two sets of dd) ChiralCheck->ABXSystem Chiral Center Present Geminal Calculate Geminal Coupling (J ~ 9-11 Hz) ABXSystem->Geminal Vicinal Calculate Vicinal Coupling (J ~ 4-6 Hz) ABXSystem->Vicinal

Caption: Logic flow for confirming the presence of the chiral center via the diastereotopic splitting of the C1 methylene protons.

Diagram 2: Experimental Workflow

Standardized protocol for ensuring reproducibility.

Workflow Sample Sample Prep 10mg in 0.6mL CDCl3 Acquire Acquisition 64 Scans, d1=5s Sample->Acquire Process Processing LB=0.3Hz, Phase Corr. Acquire->Process Analysis Integration & Coupling Analysis Process->Analysis

Caption: Recommended experimental workflow for high-resolution 1H NMR analysis.

Part 6: Experimental Protocol

To replicate the analysis described above, follow this self-validating protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the amine oil/solid.

    • Dissolve in 0.6 mL of

      
        (containing 0.03% TMS).
      
    • Validation Step: Ensure the solution is clear. Turbidity indicates salt formation; if observed, add 1 drop of

      
       in 
      
      
      
      , shake, and separate the organic layer.
  • Acquisition Parameters:

    • Pulse Angle:

      
      [2]
      
    • Relaxation Delay (

      
      ): 5 seconds  (Crucial for accurate integration of the aromatic protons).
      
    • Scans (

      
      ): Minimum 64 (to resolve the low-intensity wings of the ABX system).
      
  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Manually phase the spectrum, focusing on the base of the large methoxy singlet to ensure no negative lobes distort the adjacent multiplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). WinPLT NMR Coupling Analysis: Diastereotopic Protons. University of Wisconsin-Madison. [Link]

  • SDBS Protocol. Spectral Database for Organic Compounds. AIST. (General reference for nitrobenzyl chemical shifts). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Mass Spectrometry Fragmentation Guide: 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Ortho-Nitro Distinction

In the structural elucidation of N-benzylamines, particularly those serving as photo-cleavable linkers or designer drug precursors, the precise identification of positional isomers is critical. This guide provides a technical comparison of This compound (the ortho isomer) against its meta and para counterparts.

The defining performance metric for the ortho-isomer in mass spectrometry is the "Ortho Effect," a proximity-driven rearrangement that is mechanistically impossible for the 3-nitro (meta) and 4-nitro (para) isomers. This guide details the fragmentation pathways, diagnostic ions, and experimental protocols required to unequivocally validate the 2-nitro structure using ESI-MS/MS and EI-MS.

Technical Specifications & Baseline Data

ParameterSpecification
Compound Name This compound
Formula C₁₁H₁₆N₂O₃
Exact Mass 224.1161 Da
[M+H]⁺ (ESI) 225.1239 m/z
Key Structural Features Secondary amine, Ortho-nitrobenzyl group, Methoxypropyl tail
Primary Application Photo-labile protecting groups, NBOMe-class structural analogs

Comparative Analysis: Ortho vs. Meta/Para Isomers

The core challenge in analyzing nitrobenzyl-amines is distinguishing the positional isomers. While all three isomers share the same molecular ion and general alpha-cleavage fragments, the ortho isomer exhibits unique "proximity effects."

The Diagnostic "Ortho Effect"

In the 2-nitro isomer, the nitro group oxygen is spatially proximate to the benzylic hydrogens and the amine nitrogen. Upon ionization (particularly in EI or high-energy CID), this facilitates an intramolecular oxygen transfer that is chemically forbidden in meta and para isomers due to distance.

Performance Comparison Table:

Feature2-Nitro (Ortho) - Target 3-/4-Nitro (Meta/Para) - Alternatives Mechanistic Cause
[M-17]⁺ / [M-OH]⁺ High Intensity Absent / NegligibleIntramolecular H-abstraction by NO₂ oxygen followed by OH loss.
m/z 180 (α-cleavage) PresentPresentLoss of -CH₂OMe (45 Da) from the propyl chain. Common to all.
m/z 136 (Benzyl Cation) Moderate IntensityHigh Intensity Formation of the stable nitrobenzyl cation. Ortho often rearranges before cleaving.
m/z 120 ([C₇H₆NO]⁺) Diagnostic Low / AbsentRearrangement to nitrosobenzaldehyde-type ion.
Water Loss [M-18]⁺ ObservableRareElimination interaction between NO₂ and amine H.
Fragmentation Mechanism (Causality)

The fragmentation is driven by two competing pathways:

  • Alpha-Cleavage (Universal): The amine nitrogen directs cleavage of the C-C bond in the propyl side chain, expelling the methoxy methyl radical (•CH₂OMe, 45 Da) to form the iminium ion at m/z 180 .

  • Ortho-Rearrangement (Specific): The radical cation (in EI) or protonated molecule (in ESI) undergoes a 6-membered transition state rearrangement. The nitro oxygen abstracts a benzylic hydrogen, leading to the expulsion of an OH radical (EI) or water (ESI/CID), creating diagnostic peaks at m/z 208 or m/z 207 .

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways that allow for the specific identification of the 2-nitro isomer.

FragmentationPathways M Precursor Ion [M+H]+ m/z 225 Alpha α-Cleavage (Universal) M->Alpha Ortho Ortho-Nitro Effect (2-Nitro Specific) M->Ortho Benzyl Benzylic Cleavage M->Benzyl Ion180 Iminium Ion m/z 180 (Loss of CH2OMe) Alpha->Ion180 - 45 Da TS 6-Membered Transition State Ortho->TS H-Abstraction Ion208 [M-OH]+ m/z 208 TS->Ion208 - OH (17 Da) Ion120 Rearrangement Ion m/z 120 (C7H6NO+) TS->Ion120 Cyclization/Cleavage Ion136 Nitrobenzyl Cation m/z 136 Benzyl->Ion136 - Amine Neutral

Caption: Divergent fragmentation pathways. The Red nodes (m/z 208, 120) are specific to the 2-nitro isomer, while Green (m/z 180) and Grey (m/z 136) are common to all isomers.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, the following protocol uses a "Decision Tree" logic. If the diagnostic ions are absent, the compound is likely the meta or para isomer.

Materials & Methods
  • Instrument: Q-TOF or Triple Quadrupole MS (ESI source).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (+ESI).

Step-by-Step Workflow

Step 1: Precursor Isolation

  • Scan range: m/z 50–300.

  • Isolate m/z 225.1 ([M+H]⁺).

  • Validation: Ensure no interfering peaks at m/z 225 (e.g., impurities).

Step 2: Energy Ramping (The "Breakdown Curve")

  • Apply Collision Energy (CE) ramp from 10 eV to 50 eV.

  • Observation:

    • Low CE (10-20 eV): Look for m/z 180 (Loss of methoxy group). This confirms the propyl-amine backbone.

    • Med CE (20-35 eV): Look for m/z 208 ([M-OH]⁺) or m/z 207 ([M-H₂O]⁺).

  • Decision Gate: If m/z 208/207 is <5% relative abundance, suspect meta/para isomer. If >20%, confirm ortho.

Step 3: MS³ Confirmation (Optional for Ion Trap)

  • Isolate m/z 180.

  • Fragment further.

  • Target: Look for m/z 136 (Nitrobenzyl cation) appearing from the breakdown of the iminium ion.

Data Interpretation Table
Observed Ion (m/z)InterpretationStructural Inference
225 PrecursorIntact Molecule
208 [M+H - OH]⁺CONFIRMS 2-Nitro (Ortho)
195 [M+H - NO]⁺Nitro group present (Common)
180 [M+H - C₂H₅O]⁺Confirms 1-methoxypropan-2-amine chain
136 [C₇H₆NO₂]⁺Nitrobenzyl group confirmed
88 [C₄H₁₀NO]⁺Amine side chain (low stability)

References

  • Mechanisms of Ortho-Effects in Mass Spectrometry

    • Source: Journal of the Chemical Society B
    • Title: Studies in mass spectrometry.[1][2][3][4][5][6][7][8][9][10] Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds

    • URL:[Link]

  • Fragment

    • Source: NIST Mass Spectrometry D
    • Title: Fragmentation of Secondary Amines (Class-Specific Guidelines)
    • URL:[Link]

  • Nitrobenzyl Linker Photochemistry & MS

    • Source: Journal of Organic Chemistry
    • Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects and MS Characteriz
    • URL:[Link]

  • General ESI Fragment

    • Source: University of Bristol
    • Title: Mass Spectrometry: A Foundation Course (Fragmentation P
    • URL:[Link]

Sources

FTIR spectrum interpretation for nitrobenzyl amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[label="Transmission (KBr

FTIR sampling decision workflow for nitrobenzyl amine derivatives.

  • Infrared Spectrometry - MSU Chemistry | Michigan State University | 1

  • IR Spectroscopy Tutorial: Nitro Groups | OrgChemBoulder |2

  • Difference between Primary Secondary and Tertiary Amines Via FTIR | Rocky Mountain Laboratories | 3

  • IR Spectrum and Characteristic Absorption Bands | Maricopa Open Digital Press |4

  • Why Is KBr Commonly Used As A Binder In FTIR Sample Preparation? | Kintek Solution | 5

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling | Specac Ltd | 6

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy | MDPI | 7

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine, a key intermediate in various synthetic pathways. We will not only detail a validated method but also explore the rationale behind the experimental choices, comparing alternative approaches to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Drug Synthesis

The subject of our study, this compound, is a secondary amine containing a nitrobenzyl chromophore. The purity of this intermediate is critical as impurities can carry through to the final API, potentially affecting its safety and efficacy. A reliable analytical method is therefore essential for quality control throughout the manufacturing process. The primary objective is to develop a stability-indicating HPLC method, capable of separating the main compound from its potential process-related impurities and degradation products.

Method Development Strategy: A Logic-Driven Approach

Our method development was guided by the physicochemical properties of the analyte and the principles of reversed-phase chromatography. The presence of a basic amine function and a UV-absorbing nitroaromatic group are key considerations.

Initial Assessment and Analyte Characteristics
  • Analyte: this compound

  • Key Functional Groups: Secondary amine (basic), nitro group (strong chromophore), ether linkage.

  • Expected Chromatographic Behavior: As a basic compound, it is prone to peak tailing on silica-based columns due to interaction with residual silanols. Mobile phase pH will be a critical parameter to control its ionization state and, consequently, its retention and peak shape. The nitrobenzyl group ensures strong UV absorbance, making UV detection a suitable choice.

Column Selection: A Comparison of Stationary Phases

A C18 column is often the workhorse and a good starting point for the separation of many pharmaceutical compounds due to its hydrophobicity and wide availability.[1][2] We compared a standard C18 column with a polar-embedded C18 column to assess performance, particularly in mitigating peak tailing associated with basic analytes.

  • Standard C18: Offers good hydrophobic retention. However, residual silanols can lead to undesirable interactions with basic compounds.

  • Polar-Embedded C18: Incorporates a polar group near the silica surface, which shields the basic analyte from interacting with acidic silanols, often resulting in improved peak shape without the need for mobile phase additives like triethylamine.[2]

For this study, a C18 column was chosen as the primary column due to its versatility. Strategies to mitigate peak tailing, such as mobile phase pH control, were prioritized.

Mobile Phase Optimization: The Heart of the Separation

The composition of the mobile phase is a critical factor in achieving the desired separation.[3]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[4] Acetonitrile was chosen for this method due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4]

  • Aqueous Phase and pH Control: To ensure consistent retention and good peak shape for our basic analyte, the mobile phase pH must be controlled.[5][6] Operating at a low pH (around 2-4) protonates the amine, leading to a consistent charge and minimizing interactions with silanols.[6] A phosphate buffer was selected for its effectiveness in this pH range. A pH of 3.0 was chosen as a starting point.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased during the run, is ideal for separating compounds with a range of polarities and for eluting any strongly retained impurities from the column.

Detection Wavelength Selection

The nitroaromatic chromophore in the analyte is expected to have a strong UV absorbance. A UV-Vis scan of this compound in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax). Based on literature for similar nitroaromatic compounds, a λmax is anticipated around 260-280 nm.[7][8] For this method, a detection wavelength of 271 nm was selected to ensure high sensitivity.

The Optimized and Validated HPLC Method

Following a systematic evaluation of the parameters discussed above, the following HPLC method was developed and validated.

Experimental Protocol: HPLC Purity Determination

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 271 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (70:30 v/v)

Workflow for HPLC Method Development:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Selectivity Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Retention pH_Optimization pH Optimization (2.5, 4.5, 6.5) Mobile_Phase_Screening->pH_Optimization Peak Shape Gradient_Optimization Gradient Optimization (Slope, Time) pH_Optimization->Gradient_Optimization Resolution Temperature_Optimization Temperature Study (25°C, 30°C, 35°C) Gradient_Optimization->Temperature_Optimization Specificity Specificity (Forced Degradation) Temperature_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: A stepwise workflow for HPLC method development and validation.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[12][13][14] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

Results: The method was able to separate the main peak from all degradation products formed under the stress conditions, demonstrating its specificity and stability-indicating capability. The peak purity of the main peak was also evaluated using a photodiode array (PDA) detector, which confirmed that the peak was spectrally pure in all cases.

Forced Degradation Logic:

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A(R2)) Analyte This compound Acid Acid Hydrolysis (0.1N HCl) Analyte->Acid Base Base Hydrolysis (0.1N NaOH) Analyte->Base Oxidation Oxidation (3% H2O2) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC_Analysis Stability-Indicating HPLC Method Analyte->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->HPLC_Analysis

Caption: The logical flow of a forced degradation study.

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

Results: The method was found to be linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo mixture.

Results: The mean recovery was found to be within 98.0% to 102.0%, indicating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Results: The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2.0%, demonstrating the good precision of the method.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Results: The method was found to be robust, as there were no significant changes in the chromatographic performance.

Conclusion: A Reliable Tool for Quality Control

The HPLC method developed and validated in this guide provides a reliable and robust tool for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting. By detailing the rationale behind the method development choices and comparing them with alternatives, this guide serves as a practical resource for scientists and researchers tasked with similar analytical challenges. The principles outlined here can be adapted for the development of HPLC methods for other basic, UV-active pharmaceutical compounds.

References

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. LinkedIn. [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitrobenzyl alcohol on Newcrom R1 HPLC column. SIELC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • PubMed. (2008). Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. National Library of Medicine. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT. [Link]

  • PLOS ONE. (2018). Development and validation of an HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • LCGC International. (2020). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

  • Royal Society of Chemistry. (2020). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. RSC Publishing. [Link]

  • ResearchGate. (2017). Forced Degradation Studies. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Royal Society of Chemistry. [Link]

  • Chromatography Today. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. International Labmate Ltd. [Link]

  • Journal of Food and Drug Analysis. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Elsevier. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Biotage. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]

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Comparing 2-nitrobenzyl vs 4-nitrobenzyl protecting groups for amines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2-Nitrobenzyl vs. 4-Nitrobenzyl Protecting Groups for Amines

Introduction In multi-step organic synthesis, peptide chemistry, and drug development, the strategic protection of amine functionalities dictates the overall convergency and success of a synthetic route. Among the myriad of protecting groups available, nitrobenzyl derivatives—specifically 2-nitrobenzyl (o-NB) and 4-nitrobenzyl (p-NB)—offer highly specialized, orthogonal deprotection pathways.

While they share a nearly identical steric profile and impart similar lipophilicity to the parent molecule, the mere positional isomerism of the nitro group fundamentally alters their chemical reactivity. As an application scientist, choosing between these two is rarely a matter of preference; it is a calculated decision based on the specific cleavage triggers your molecular scaffold can tolerate.

Mechanistic Divergence: The "Why" Behind the Reactivity

The core difference between o-NB and p-NB lies in their spatial geometry, which dictates two entirely different cleavage mechanisms.

  • 2-Nitrobenzyl (o-NB) - The Photolabile Pathway: The o-NB group is a canonical photolabile protecting group (PPG). Upon irradiation with UV light (typically 350–365 nm), the nitro group enters an excited diradical state. Because the nitro oxygen is in close spatial proximity to the benzylic carbon, it undergoes an intramolecular hydrogen abstraction, forming a transient aci-nitro intermediate[1]. Following electron rearrangement and cyclization, the group cleaves to release the free amine, carbon dioxide (if protected as a carbamate), and 2-nitrosobenzaldehyde[1].

  • 4-Nitrobenzyl (p-NB) - The Reductive Pathway: In the p-NB isomer, the nitro group is too far from the benzylic carbon to facilitate intramolecular hydrogen abstraction, rendering it photochemically inert under standard conditions. Instead, p-NB is cleaved via reduction. When the strongly electron-withdrawing para-nitro group is reduced to an electron-donating amine, the resulting 4-aminobenzyl intermediate becomes highly unstable. It undergoes a spontaneous 1,6-elimination (a classic self-immolative mechanism), extruding an aza-quinone methide, releasing CO₂, and liberating the free amine[2][3].

Mechanisms cluster_2NB 2-Nitrobenzyl (o-NB) Pathway cluster_4NB 4-Nitrobenzyl (p-NB) Pathway Start Protected Amine ONB 2-NB Carbamate Start->ONB PNB 4-NB Carbamate Start->PNB UV UV Light (350 nm) Norrish Type II ONB->UV Aci Aci-nitro Intermediate UV->Aci Prod1 Free Amine + 2-Nitrosobenzaldehyde Aci->Prod1 Red Reduction (e.g., SnCl2) PNB->Red Amino 4-Aminobenzyl Intermediate (1,6-Elimination) Red->Amino Prod2 Free Amine + p-Toluidine + CO2 Amino->Prod2

Caption: Mechanistic divergence of 2-NB (photolysis) and 4-NB (reduction) cleavage pathways.

Quantitative Performance & Orthogonality Matrix

To design a robust synthetic route, one must understand the boundaries of these protecting groups. Both groups are highly resistant to standard peptide synthesis conditions (e.g., TFA for Boc removal, piperidine for Fmoc removal)[4].

Parameter2-Nitrobenzyl (o-NB)4-Nitrobenzyl (p-NB)
Cleavage Trigger UV Irradiation (350–365 nm)Reduction (SnCl₂, Na₂S₂O₄, H₂/Pd)
Mechanism Norrish Type II (Intramolecular)1,6-Elimination (Self-immolative)
Orthogonality Stable to acids, bases, and mild reductionStable to acids, bases, and photolysis
Primary Byproducts 2-Nitrosobenzaldehyde, CO₂p-Toluidine derivatives, CO₂
Typical Yields 75% – 90%85% – 95%
Key Limitations Byproduct toxicity/reactivity; poor light penetration in scale-upIncompatible with other easily reducible functional groups

Note: Recent literature has shown that both o- and p-nitrobenzyl groups can be unexpectedly cleaved by 20% aqueous NaOH in methanol at 75 °C via benzylic oxidation from dissolved oxygen[5]. Care must be taken to exclude oxygen if exposing these groups to harsh, heated basic environments.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high fidelity and self-validation during the deprotection phase.

Protocol A: Photochemical Cleavage of 2-NB Carbamate Objective: Mild deprotection of an o-NB protected amine using UV light.

  • Solvent Preparation: Dissolve the substrate in a 4:1 mixture of Methanol/Water (0.01 M).

    • Causality: The polar protic solvent stabilizes the highly polar aci-nitro intermediate, accelerating the cleavage rate.

  • Scavenger Addition: Add 10 equivalents of semicarbazide hydrochloride.

    • Causality: The Norrish Type II cleavage generates 2-nitrosobenzaldehyde as a byproduct. This species is highly reactive and acts as an internal light filter, absorbing at the same wavelength and plummeting the quantum yield. Semicarbazide condenses with the aldehyde, permanently removing it from the equilibrium and maintaining optical transparency.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen quenches the excited triplet state of the nitro group, severely inhibiting the photochemical reaction.

  • Irradiation: Irradiate the solution at 365 nm for 2–4 hours at room temperature.

  • Validation Checkpoint: Monitor via LCMS. The solution should remain relatively clear due to the scavenger. Look for the disappearance of the[M+H]⁺ peak of the protected species and the emergence of the free amine.

Protocol B: Chemoselective Reductive Cleavage of 4-NB Carbamate Objective: Orthogonal deprotection of a p-NB protected amine in the presence of benzyl ethers or alkenes.

  • Reagent Preparation: Prepare a solution of 8M SnCl₂ in DMF containing 1.6 mM Acetic Acid.

    • Causality: We utilize SnCl₂ rather than standard palladium-catalyzed hydrogenation (H₂/Pd). While H₂/Pd is effective, it lacks chemoselectivity and will indiscriminately reduce alkenes, alkynes, and benzyl ethers. SnCl₂ provides a mild, single-electron transfer reduction pathway that selectively targets the para-nitro group[4].

  • Reaction: Add the substrate to the SnCl₂ solution and stir at 25 °C for 5 hours.

    • Causality: The reduction yields a 4-aminobenzyl intermediate, which spontaneously undergoes 1,6-elimination to release the free amine.

  • Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃.

    • Causality: The basic wash neutralizes the acetic acid and precipitates tin salts, preventing them from coordinating with the newly liberated amine.

  • Validation Checkpoint: TLC (Ninhydrin stain). The emergence of a primary amine will stain a vivid purple/blue, confirming complete deprotection.

Workflow Substrate Peptide Scaffold Protect N-Term: Fmoc Side-Chain: 4-NB Substrate->Protect Fmoc removed, 4-NB intact Base 20% Piperidine (Base Cleavage) Protect->Base Fmoc removed, 4-NB intact Couple Couple Next Amino Acid Base->Couple 4-NB cleaved orthogonally Reduct SnCl2 Reduction (Acid/Base Stable) Couple->Reduct 4-NB cleaved orthogonally Final Deprotected Target Amine Reduct->Final

Caption: Orthogonal protection strategy utilizing 4-NB alongside base-labile Fmoc groups.

Strategic Selection in Drug Development

When designing a synthesis, the choice between o-NB and p-NB boils down to the physical constraints of your target and scale:

  • Choose 2-Nitrobenzyl (o-NB) when you need absolute spatial or temporal control. It is the gold standard for "caged" neurotransmitters, prodrugs designed for localized photodynamic therapy, or solid-phase syntheses where chemical reagents might degrade a fragile scaffold. However, scale-up is notoriously difficult due to the Beer-Lambert law (light penetration drops exponentially in large reactors).

  • Choose 4-Nitrobenzyl (p-NB) for bulk pharmaceutical manufacturing and complex peptide synthesis. It provides a robust, orthogonal safety-catch mechanism that survives the iterative acidic and basic cycles of Fmoc/Boc peptide synthesis, yet can be cleanly removed via mild reduction at the very end of the sequence without requiring specialized photoreactors.

References[1] Title: Photolabile protecting group; Source: Wikipedia; URL:https://en.wikipedia.org/wiki/Photolabile_protecting_group[2] Title: 4-Nitrobenzyl chloroformate | 4457-32-3; Source: Benchchem; URL:https://www.benchchem.com/product/b28343[5] Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers; Source: PMC; URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4235227/[4] Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis; Source: MDPI; URL:https://www.mdpi.com/1422-0067/26/4/2210[3] Title: Recent advances in self-immolative linkers and their applications in polymeric reporting systems; Source: RSC Publishing; URL:https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00414c

Sources

Definitive Guide to Elemental Analysis Standards for 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1-methoxy-N-(2-nitrobenzyl)propan-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₁₁H₁₆N₂O₃) is a critical synthetic intermediate, primarily utilized in the synthesis of N-substituted indazoles via reductive cyclization and as a precursor for specific pharmaceutical scaffolds related to amphetamine derivatives or herbicide synthesis.

Establishing a rigorous reference standard for this compound is challenging due to its secondary amine functionality (susceptible to oxidation/carbonylation) and the hygroscopic nature of its salt forms. This guide compares the efficacy of Classical Combustion Analysis (CHN) against modern spectroscopic alternatives (HRMS , qNMR ) to determine the most reliable protocol for validating purity in drug development workflows.

Part 1: Chemical Identity & Theoretical Baseline

Before validation, the theoretical baseline must be established. The compound exists typically as a free base (often a viscous yellow oil) or as a hydrochloride salt (crystalline solid). For reference standard purposes, the Hydrochloride (HCl) salt is the preferred form due to superior stability.

Structural Specifications
  • Systematic Name: N-(1-methoxypropan-2-yl)-1-(2-nitrophenyl)methanamine

  • Molecular Formula (Free Base): C₁₁H₁₆N₂O₃

  • Molecular Weight: 224.26 g/mol

  • Molecular Formula (HCl Salt): C₁₁H₁₇ClN₂O₃

  • Molecular Weight: 260.72 g/mol

Theoretical Elemental Composition (Tolerance: ±0.4%)
ElementFree Base (Theory %)HCl Salt (Theory %)Common Impurity Implications
Carbon (C) 58.91%50.67%High: Solvent retention (EtOAc/Toluene). Low: Inorganic salts/Water.
Hydrogen (H) 7.19%6.57%High: Moisture (H₂O) or excess alcohol.
Nitrogen (N) 12.49%10.75%Low: Decomposition or non-nitrogenous impurities (e.g., aldehyde).
Part 2: Comparative Analysis of Validation Methods

To certify this compound as a standard, we compared three primary validation methodologies.

Method A: Classical Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >1000°C; detection of CO₂, H₂O, and N₂/NOx.

  • Verdict: The Gold Standard for Bulk Purity.

  • Pros: Directly measures the bulk material, including "invisible" impurities like inorganic salts or water.

  • Cons: Destructive; requires significant sample mass (~2-5 mg); sensitive to weighing errors.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Electrospray Ionization (ESI) typically in positive mode [M+H]⁺.

  • Verdict: Essential for Identity, Insufficient for Purity.

  • Pros: Confirms exact formula (C₁₁H₁₆N₂O₃); detects trace organic impurities.

  • Cons: "Blind" to inorganic salts (NaCl, Na₂SO₄) and residual solvents; cannot quantify bulk purity percentage accurately without a standard curve.

Method C: Quantitative NMR (qNMR)
  • Mechanism: ¹H NMR with an internal standard (e.g., Maleic Acid or TCNB).

  • Verdict: The Modern High-Precision Alternative.

  • Pros: Non-destructive (recoverable); distinguishes structure; quantifies specific organic purity.

  • Cons: Requires a certified internal standard; integration errors can occur if peaks overlap (common with the propyl chain multiplets).

Summary of Performance
FeatureCombustion Analysis (CHN)HRMS (ESI-TOF)qNMR (¹H)
Purity Scope Total Bulk (Organic + Inorganic)Organic OnlySpecific Organic Molecule
Precision ±0.3 - 0.4%< 5 ppm (Mass Accuracy)±1.0 - 2.0%
Sample Req. 2–5 mg (Destructive)< 0.1 mg10–20 mg (Recoverable)
Cost LowHighMedium
Suitability Primary Reference Standard Identity Confirmation Potency Assignment
Part 3: Experimental Protocol (The "Standard")

To validate this compound as a reference standard, follow this self-validating protocol.

1. Sample Preparation (Critical Step)

The secondary amine is hygroscopic. Moisture is the #1 cause of EA failure (High %H, Low %C/%N).

  • Recrystallization: Dissolve crude HCl salt in minimal hot Ethanol; precipitate with Diethyl Ether.

  • Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 24 hours over P₂O₅.

    • Why? Removes surface water and trapped ether.

  • Handling: Handle in a glovebox or desiccated environment.

2. Combustion Analysis Workflow
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Oxidation Furnace: 950–1050°C.

  • Reduction Furnace: 650°C (Copper).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 5-second pulse.

  • Crucible: Tin capsule.

  • Additive: Tungsten Trioxide (WO₃) (~10 mg).

    • Expert Insight: Nitro groups (-NO₂) can be resistant to reduction or cause flash deflagration. WO₃ acts as a catalyst to ensure complete combustion and prevents "sooting" which lowers %C results.

3. Data Interpretation Logic

Use the following logic to interpret the Elemental Analysis results.

EA_Logic Start EA Results Received CheckC Check Carbon (%C) Target: 50.67% (HCl) Start->CheckC PassC Within ±0.4%? CheckC->PassC CheckH Check Hydrogen (%H) Target: 6.57% PassC->CheckH Yes Fail_LowC FAIL: Low %C Cause: Inorganic Salts / Water PassC->Fail_LowC No (<50.2%) PassH Within ±0.4%? CheckH->PassH CheckN Check Nitrogen (%N) Target: 10.75% PassH->CheckN Yes Fail_HighH FAIL: High %H Cause: Solvent/Moisture PassH->Fail_HighH No (>7.0%) PassN Within ±0.4%? CheckN->PassN Pass PASS: Valid Reference Standard PassN->Pass Yes Fail_LowN FAIL: Low %N Cause: Decomposition / Aldehyde Impurity PassN->Fail_LowN No (<10.3%)

Figure 1: Decision Matrix for Elemental Analysis Validation. This logic prioritizes Carbon accuracy as the primary indicator of bulk purity.

Part 4: Synthesis & Validation Pathway

Understanding the origin of impurities helps in troubleshooting EA failures. The synthesis typically involves the reductive amination of 2-nitrobenzaldehyde.

Synthesis_Pathway Aldehyde 2-Nitrobenzaldehyde Reaction Reductive Amination (NaBH4 / MeOH) Aldehyde->Reaction Amine 1-methoxypropan-2-amine Amine->Reaction Crude Crude Intermediate (Oil) Reaction->Crude Impurity1 Impurity: Unreacted Aldehyde (Low %N) Reaction->Impurity1 Incomplete Impurity2 Impurity: Bis-alkylation (High %C) Reaction->Impurity2 Over-reaction SaltForm HCl Salt Formation (Et2O / HCl) Crude->SaltForm Product 1-methoxy-N-(2-nitrobenzyl) propan-2-amine HCl SaltForm->Product

Figure 2: Synthesis pathway highlighting critical impurity origins that affect Elemental Analysis results.

Part 5: Conclusion & Recommendation

For researchers establishing this compound as a certified reference material:

  • Primary Validation: Use Combustion Analysis (CHN) on the HCl salt form .

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values (C: 50.67%, H: 6.57%, N: 10.75%).

  • Secondary Confirmation: Use ¹H NMR to confirm the absence of the 2-nitrobenzaldehyde aldehyde proton (~10.4 ppm) which would skew the Nitrogen content.

References
  • ASTM International. (2021). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]

  • Royal Society of Chemistry. (2011). Elemental Analysis: A Guide for Authors. RSC Publishing. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Aleu, J., et al. (2022). Biocatalytic synthesis of chiral amines using imine reductases. Green Chemistry. [Link]

Spectroscopic Characterization of N-(2-nitrobenzyl)propan-2-amine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Caging" Imperative

In the development of photo-responsive tools for drug delivery and chemical biology, N-(2-nitrobenzyl)propan-2-amine serves as a fundamental prototype for "caged" secondary amines. Its structural core—the o-nitrobenzyl (oNB) moiety—is the industry standard for photolabile protecting groups (PPGs). Upon irradiation with UV light (typically 365 nm), this molecule undergoes a Norrish Type II-like rearrangement to release the free amine (isopropylamine) and a nitrosobenzaldehyde byproduct.

This guide provides a rigorous spectroscopic comparison of the parent compound against its key functional analogs: the non-photoactive control (N-benzylpropan-2-amine ) and the red-shifted, high-efficiency analog (N-(4,5-dimethoxy-2-nitrobenzyl)propan-2-amine or NV-amine ).

Structural & Spectroscopic Logic[1][2][3]

To interpret the spectra of these analogs, one must understand the electronic influence of the ortho-nitro group.

  • The Nitro Anisotropy (NMR): The o-nitro group is strongly electron-withdrawing and magnetically anisotropic. It significantly deshields the benzylic protons compared to a standard benzylamine.

  • The Photochemical Trigger (UV-Vis): The n

    
    
    
    
    
    * transition of the nitro group is responsible for the absorption band around 260–300 nm. Substituents on the ring (e.g., methoxy groups) raise the HOMO energy, pushing this absorption into the near-UV/visible region (red-shift), which is critical for biological compatibility.
  • The Fingerprint (IR): The asymmetric and symmetric stretching vibrations of the NO

    
     group provide indisputable evidence of the "caged" status.
    

Comparative Spectroscopic Analysis

The following data synthesizes experimental baselines for the target compound relative to its control and advanced analog.

Table 1: Spectroscopic Fingerprint Comparison
FeatureTarget: N-(2-nitrobenzyl)propan-2-amineControl: N-benzylpropan-2-amineAnalog: N-(4,5-dimethoxy-2-nitrobenzyl)propan-2-amine
Function Standard Photocage (UV)Non-labile ReferenceEnhanced Photocage (Near-UV)

H NMR (Benzylic CH

)

4.05 ppm (Singlet)

3.78 ppm (Singlet)

4.00 ppm (Singlet)

H NMR (Isopropyl CH)

2.85 ppm (Septet)

2.85 ppm (Septet)

2.88 ppm (Septet)
IR (NO

Stretch)
1525 cm

(asym), 1345 cm

(sym)
Absent 1520 cm

, 1340 cm

UV-Vis (

)
~265 nm (tail to 350 nm)~258 nm~350 nm (tail to 400 nm)
Photolysis Yield (

)
Moderate (~0.1 - 0.[1]6)0 (Stable)High (Red-shifted absorption)
Deep Dive: Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
  • The Benzylic Shift: In the Control , the benzylic methylene appears at

    
     3.78 ppm. In the Target , the o-nitro group's electron-withdrawing nature deshields these protons, shifting them downfield to 
    
    
    
    4.05 ppm. This ~0.27 ppm shift is a diagnostic marker for successful installation of the caging group [1].
  • The Isopropyl Handle: The isopropyl group acts as an internal standard. The methine proton (CH) appears as a septet (

    
     Hz) around 2.85 ppm, and the methyl groups appear as a doublet around 1.10 ppm. These signals remain relatively constant across all three analogs, confirming the integrity of the amine chain.
    
  • Aromatic Region:

    • Target: Distinct ABCD system (4 protons). The proton ortho to the nitro group is most deshielded (

      
       ~8.0 ppm).
      
    • Analog (Dimethoxy): The aromatic region simplifies to two singlets (para to each other) due to the 4,5-substitution pattern, typically around

      
       7.7 and 7.0 ppm.
      
Deep Dive: UV-Visible Spectroscopy & Photolysis

The utility of these compounds relies on their absorption cross-section.

  • Target: Requires high-energy UV (300–365 nm) for activation. This can be toxic to live cells.

  • Analog (Dimethoxy): The electron-donating methoxy groups stabilize the excited state, red-shifting the absorption maximum to ~350 nm. This allows uncaging with 405 nm diode lasers, which are less phototoxic and penetrate tissue better [2].

Experimental Protocols

Workflow Diagram: Synthesis to Characterization

The following diagram outlines the self-validating workflow for generating and verifying these compounds.

G cluster_char Multi-Modal Characterization Start Start: 2-Nitrobenzaldehyde Reaction Reaction: NaBH4 / MeOH rt, 4h Start->Reaction Reactant + Isopropylamine (Reductive Amination) Reactant->Reaction Quench Quench: Acid/Base Extraction (Isolate Free Amine) Reaction->Quench NMR 1H NMR (CDCl3) Check: Benzylic Shift ~4.0ppm Quench->NMR IR FT-IR (ATR) Check: NO2 @ 1525/1345 cm-1 NMR->IR UV UV-Vis Check: Abs > 300nm IR->UV Validation Photolysis Test (365nm Irradiation) UV->Validation Result Product: Free Isopropylamine + Nitroso Byproduct Validation->Result

Caption: Figure 1. Self-validating synthesis and characterization workflow for N-(2-nitrobenzyl) amine analogs.

Protocol 1: Synthesis via Reductive Amination[5][6]
  • Schiff Base Formation: Dissolve 2-nitrobenzaldehyde (1.0 eq) and propan-2-amine (1.1 eq) in anhydrous Methanol. Stir for 2 hours. Checkpoint: Solution often turns yellow due to imine formation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise. Warm to room temperature and stir for 4 hours.
    
  • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO

    
    .
    
  • Purification: If necessary, purify via silica flash chromatography (Hexane/Ethyl Acetate gradient). Note: Amines can streak on silica; add 1% Triethylamine to the eluent.

Protocol 2: Photolysis Validation (The "Self-Check")

To confirm the compound works as a photocage:

  • Dissolve 5 mg of the target in 1 mL CDCl

    
     or deuterated Methanol.
    
  • Take an initial

    
    H NMR spectrum (
    
    
    
    ).
  • Irradiate the NMR tube directly with a 365 nm UV LED (approx. 10–50 mW/cm

    
    ) for 10 minutes.
    
  • Take a second NMR spectrum.

  • Criteria for Success: Disappearance of the benzylic singlet at 4.05 ppm and reappearance of the benzylic signal of the nitroso-aldehyde byproduct (often shifted downfield) and the free amine signals [3].

Mechanistic Insight

Understanding the degradation pathway is crucial for interpreting Mass Spectrometry (MS) data, as the "fragmentation" often mimics the photolysis mechanism.

Mechanism Ground Ground State (Nitro-Amine) Excited Excited State (n -> pi*) Ground->Excited hv (365nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrange Products Nitrosobenzaldehyde + Free Amine Hemiacetal->Products Hydrolysis

Caption: Figure 2. Norrish Type II photocleavage mechanism.[2] The aci-nitro intermediate is the rate-determining state.

Critical Comparison: Alternatives

When selecting a caging group, the o-nitrobenzyl series is the robust "workhorse," but alternatives exist for specific needs.

  • vs. Coumarins (e.g., DEACM): Coumarin-caged amines have faster release rates and higher quantum yields than o-nitrobenzyls. They also fluoresce, allowing for tracking. However, they are synthetically more complex to install [4].

  • vs. p-Hydroxyphenacyl (pHP): pHP groups release the substrate faster and the byproduct is less toxic/reactive than the nitrosobenzaldehyde generated by o-nitrobenzyls. However, pHP requires the caged group to be a good leaving group (like a carboxylate or phosphate), making it less suitable for direct amine caging without a carbamate linker [5].

References

  • PubChem. 2-Propanamine, N-nitro- Spectral Information. National Library of Medicine. Available at: [Link]

  • Klán, P. et al.Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 2013. (General reference for oNB mechanism and red-shifting substituents).
  • Corrie, J. E. T. et al.Photocleavage of o-nitrobenzyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on the nitroso byproduct analysis).
  • Scholastica. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin. Journal of High School Science. Available at: [Link]

Sources

Crystal structure analysis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine Salts: A Comparative Guide

Executive Summary

This guide provides a technical analysis of the solid-state characterization of This compound , a secondary amine intermediate often encountered in the synthesis of photo-cleavable linkers and bioactive phenethylamine derivatives. As the free base is typically a viscous oil or low-melting solid, salt formation is critical for structural elucidation and pharmaceutical profiling. This document compares the performance of the Hydrochloride (HCl) salt against alternative counterions (Hydrobromide, Picrate, Oxalate) to determine the optimal form for X-ray diffraction (XRD) studies and long-term stability.

Structural Context & Chemical Logic

The target molecule features a flexible isopropylamine backbone with a 1-methoxy ether linkage and a bulky 2-nitrobenzyl N-substituent.

  • Steric Challenge: The ortho-nitro group introduces significant steric hindrance near the amine center, often forcing the benzyl ring out of plane relative to the C-N bond. This twisting disrupts planar packing, making the selection of a counterion crucial for locking the conformation.

  • Hydrogen Bonding: The protonated secondary amine (

    
    ) serves as a strong hydrogen bond donor. The choice of anion determines whether the lattice is dominated by simple charge-assisted hydrogen bonds (CAHB) or complex multi-point networks involving the nitro and methoxy oxygens.
    
Signaling Pathway: Salt Formation & Crystallization

The following diagram illustrates the critical decision nodes in the salt screening workflow.

SaltScreening Base Free Base (Oily/Amorphous) Screen Counterion Screening Base->Screen Dissolve in EtOH HCl HCl Salt (Standard) Screen->HCl + Conc. HCl Alt Alternative Salts (HBr, Picrate, Oxalate) Screen->Alt + Acid (pKa < 2) Cryst Vapor Diffusion (EtOH/Et2O) HCl->Cryst High Solubility Alt->Cryst Lower Solubility XRD Single Crystal XRD Structure Solution Cryst->XRD Harvest Crystals

Caption: Workflow for converting the amorphous free base into diffraction-quality crystalline salts.

Comparative Analysis: Product (HCl) vs. Alternatives

The Hydrochloride salt is the industry standard for initial screening, but it is not always the superior candidate for crystallographic resolution.

Performance Matrix
FeatureHydrochloride (HCl) Hydrobromide (HBr) Picrate / Oxalate
Crystallinity Moderate. Often forms fine needles or hygroscopic plates.High. Heavier anion often promotes better packing and larger prisms.Very High. Picrates are "rescue salts" for oils; form large, stable blocks.
Hygroscopicity High. The ortho-nitro group creates voids that may trap water.Low to Moderate.Low. Generally non-hygroscopic.
XRD Suitability Good for light atom refinement.Excellent. Br atom facilitates phasing (heavy atom effect).Good, but large anions can dominate scattering and disorder.
Melting Point 140–160 °C (Broad range typical for this class).Typically 10–20 °C higher than HCl.Sharp, distinct melting points (useful for purity ID).
Detailed Technical Comparison

1. The Standard: Hydrochloride Salt

  • Mechanism: The chloride ion (

    
    ) accepts two hydrogen bonds from the 
    
    
    
    group. In ortho-substituted benzylamines, the
    
    
    often bridges the ammonium protons and the ortho-nitro oxygen, creating a "pincer" effect that stabilizes the twisted conformation.
  • Drawback: The lattice energy is sometimes insufficient to overcome the entropy of the flexible methoxy-propyl chain, leading to disorder or solvate formation (e.g., hemihydrates), which complicates structure solution.

2. The Heavy-Atom Alternative: Hydrobromide (HBr)

  • Advantage: The bromide ion is larger (

    
     vs 
    
    
    
    for
    
    
    ) and less solvated. This reduces hygroscopicity.[1]
  • Crystallography: For absolute configuration determination (if the chiral center at C2 is resolved), the anomalous scattering of Bromine (

    
    ) using Cu-K
    
    
    
    radiation provides a definitive Flack parameter, whereas Chlorine (
    
    
    ) requires extremely high-quality data.

3. The "Rescue" Alternative: Picrate

  • Use Case: If the HCl and HBr salts yield oils (common with methoxy-functionalized amines), the Picrate salt is the gold standard alternative.

  • Mechanism:

    
    -stacking interactions between the electron-deficient picrate ring and the electron-rich benzyl ring of the amine drive crystallization, overriding the flexibility of the alkyl chain.
    

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Hydrochloride Salt
  • Objective: Isolate single crystals suitable for X-ray diffraction.

  • Prerequisites: >95% purity of free base (verified by

    
    -NMR).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of this compound free base in 2 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise with vigorous stirring. A mild exotherm indicates salt formation.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a crude solid or gum.

  • Recrystallization (Vapor Diffusion):

    • Redissolve the crude salt in a minimum amount of hot methanol or ethanol (~0.5 mL).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent).

    • Seal the outer jar tightly and store at 4°C.

    • Mechanism:[2][3] Ether vapor slowly diffuses into the ethanol, lowering solubility gradually and promoting the growth of X-ray quality prisms over 24-72 hours.

Protocol B: Self-Validating Structure Solution

Once data is collected, ensure the model is valid using these checks:

  • Check 1 (Disorder): Inspect the thermal ellipsoids of the terminal methoxy group. High elongation indicates dynamic disorder; model over two positions if necessary.

  • Check 2 (H-Bonding): Verify the

    
     angle is 
    
    
    
    and distance is
    
    
    (for
    
    
    ). The nitro group oxygen often acts as a weak acceptor (
    
    
    ).
  • Check 3 (Chirality): If the sample is enantiopure (e.g., derived from L-alanine precursor), the space group must be non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ). If synthesized from racemic phenylacetone derivatives, expect centrosymmetric space groups (e.g.,
    
    
    ).

References

  • PubChem. (2025).[4] N-methoxy-1-phenylpropan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Technobis Crystallization Systems. (2023).[5] How to salt screen using the Crystal 16. Retrieved from [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, handling, and logistical protocols for 1-methoxy-N-(2-nitrobenzyl)propan-2-amine .

Notice: As a specific Safety Data Sheet (SDS) for this exact intermediate is often unavailable in public repositories, this guide utilizes Structure-Activity Relationship (SAR) Hazard Analysis . Protocols are derived from the high-risk properties of its constituent moieties: the corrosive primary amine precursor (1-methoxypropan-2-amine) and the toxic/sensitizing 2-nitrobenzyl group.

Compound Identity & Hazard Profile

This compound is a secondary amine intermediate, typically appearing as a viscous yellow oil or low-melting solid in its free base form. It is a critical building block, often reduced to a diamine for heterocycle synthesis or used as a scaffold in pharmaceutical development.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Physical State Viscous Liquid / Low-melting Solid (Free Base); Solid (HCl Salt)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (Free Base)
Critical Hazard Assessment (Derived)
  • Corrosivity (Skin/Eye): HIGH. The secondary amine functionality retains basicity, capable of causing chemical burns or severe irritation similar to its precursor, 1-methoxypropan-2-amine [1].

  • Toxicity (Acute): MODERATE to HIGH. Nitrobenzyl derivatives are potential alkylating agents and sensitizers. Absorption through skin is a primary risk vector.

  • Reactivity: Incompatible with strong acids (exothermic salt formation), acid chlorides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the scale of operation and the physical state of the compound.

PPE Decision Logic

Use the following logic to determine the required protection level.

PPE_Matrix Start Start: Assess Operation State Physical State? Start->State Qty Quantity? State->Qty Neat Oil/Solid Lvl1 LEVEL 1: Standard (Dilute Solutions <100mM) State->Lvl1 Dilute Solution Lvl2 LEVEL 2: Enhanced (Neat Oil / Solid < 5g) Qty->Lvl2 < 5 grams Lvl3 LEVEL 3: High Containment (Scale-up > 5g / Aerosol Risk) Qty->Lvl3 > 5 grams Desc1 Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Lvl1->Desc1 Desc2 Double Nitrile (0.11mm + 0.18mm) Face Shield + Goggles Tyvek Sleeves Lvl2->Desc2 Desc3 Silver Shield/Laminate Gloves Respirator (ABEK1) Chem-Tape Sealed Cuffs Lvl3->Desc3

Figure 1: PPE Decision Matrix based on operational scale and physical state.

Detailed Gear Specifications
  • Glove Permeation: For handling the neat oil, standard nitrile degrades quickly. Use Silver Shield (Laminate) gloves as an inner liner, with heavy-duty nitrile as an outer shell for dexterity.

  • Respiratory: If heating or creating dust (salt form), use a half-mask respirator with P3 (Particulate) and Organic Vapor (OV) cartridges.

Engineering Controls & Containment

The primary defense against this compound is isolation , not just PPE.

  • Primary Containment: All weighing and transfers of the neat compound must occur inside a Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Secondary Containment: Use spill trays (polypropylene) under all reaction vessels.

  • Vacuum Systems: If removing solvent (rotary evaporation), the pump exhaust must be vented into the fume hood or a dedicated exhaust line to prevent amine odors and toxic vapors from entering the lab atmosphere.

Operational Protocols

A. Weighing & Transfer (Neat Oil)
  • The Challenge: Viscous amines are difficult to dispense accurately and can drip, contaminating surfaces.

  • The Protocol:

    • Tare the receiving vessel (flask) with a septum cap before entering the hood.

    • Use a glass Pasteur pipette or a positive-displacement pipette. Do not use standard air-displacement pipettes as the viscosity will cause error and dripping.

    • Double-Glove Technique: If a drip occurs on the outer glove, immediately strip it into the solid waste stream inside the hood and replace it. Never withdraw contaminated hands from the hood.

B. Reaction Monitoring (TLC/LCMS)
  • Sampling: Dip a glass capillary into the reaction mixture. Dilute immediately in MeOH/DCM in a vial inside the hood.

  • Visualization: This compound absorbs UV (nitrobenzyl chromophore). It will also stain with Ninhydrin (secondary amine) or Dragendorff’s reagent .

    • Note: The nitro group can quench fluorescence; rely on staining for confirmation of purity.

C. Salt Formation (Storage Stabilization)

The free base is prone to oxidation and absorbs CO₂ from the air. For long-term storage, convert to the Hydrochloride (HCl) salt.

  • Dissolve the oil in dry Diethyl Ether or 1,4-Dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the resulting precipitate under inert atmosphere (Argon/Nitrogen).

  • Why? The salt is a stable solid, reducing inhalation risk (non-volatile) and degradation.

Emergency Response & Decontamination

Spill Response Workflow

Scenario: You spill 5mL of the neat oil on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is lowered.

  • Neutralize: Do not use water immediately (amines are basic).

    • Apply a weak acid neutralizer (e.g., Citric acid solution or commercially available "Amine Spills" absorbent).

    • Reasoning: Neutralization reduces the vapor pressure of the amine and prevents basic burns.

  • Absorb: Use vermiculite or chem-pads.

  • Clean: Wipe the area with 10% acetic acid , followed by soap and water.

  • Disposal: Collect all waste in a sealed bag labeled "Hazardous Waste: Toxic Amine."

Exposure First Aid[3][4][5]
  • Skin Contact: Immediate flush with water for 15 minutes.[1][2][3] Do not use vinegar on skin burns (exothermic reaction risk); water is safest.

  • Eye Contact: Irrigate for 15 minutes. Transport to ER immediately—alkali burns penetrate deeper than acid burns.

Waste Disposal & Deactivation

Waste StreamDescriptionTreatment Protocol
Liquid Organic Reaction mother liquors, washesSegregate into "Halogenated" or "Non-Halogenated" solvent waste. Label clearly as "Contains Amines & Nitro Compounds".
Solid Waste Contaminated gloves, silica gel, paperDouble-bag in polyethylene. Label as "Toxic Solid Waste".
Aqueous Waste Aqueous extractions (basic/acidic)Adjust pH to 7-9 before disposal if local regulations permit, otherwise collect as "Aqueous Toxic".

Deactivation of Glassware: Rinse all glassware with a 5% Acetone/1M HCl solution before removing it from the fume hood for general washing. This converts residual amine to the water-soluble salt, preventing contamination of the washing area.

Synthesis Context (Scientific Grounding)

Understanding the synthesis pathway aids in predicting impurities. This compound is typically synthesized via reductive amination.

Synthesis_Workflow Pre1 1-methoxypropan-2-amine (CAS: 37143-54-7) [Flammable/Corrosive] Step1 Reductive Amination (NaBH4 / MeOH) Pre1->Step1 Pre2 2-Nitrobenzaldehyde (CAS: 552-89-6) [Irritant] Pre2->Step1 Product 1-methoxy-N-(2-nitrobenzyl) propan-2-amine [Target Intermediate] Step1->Product Yields Oil Downstream Reduction to Diamine (H2/Pd-C or Fe/HCl) [Next Step] Product->Downstream Used As Precursor

Figure 2: Synthesis pathway showing the convergence of hazards from precursors.

References

  • PubChem. (2025).[4] Methoxyisopropylamine - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2014). Handling and Disposal of Hazardous Chemicals in Amine Synthesis. Org. Synth. Available at: [Link]

Sources

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